Pkr-IN-C16
Description
BenchChem offers high-quality Pkr-IN-C16 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pkr-IN-C16 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H8N4OS |
|---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
(8E)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one |
InChI |
InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3+ |
InChI Key |
VFBGXTUGODTSPK-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC2=C(C\3=C1NC(=O)/C3=C/C4=CN=CN4)SC=N2 |
Canonical SMILES |
C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
Pkr-IN-C16: A Technical Guide to the Inhibition of eIF2α Phosphorylation for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of Pkr-IN-C16, a potent and specific inhibitor of the double-stranded RNA-activated protein kinase (PKR). Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of Pkr-IN-C16 and offers detailed, field-proven protocols for its application and validation in studying the integrated stress response and its therapeutic potential.
The Central Role of PKR in the Integrated Stress Response
The protein kinase R (PKR), encoded by the EIF2AK2 gene, is a critical component of the cell's innate immune system and a key mediator of the integrated stress response (ISR).[1] The ISR is a signaling network that allows cells to adapt to various stress conditions, including viral infection, nutrient deprivation, and endoplasmic reticulum (ER) stress.
Under normal physiological conditions, PKR exists in an inactive monomeric state. Upon encountering activating signals, most notably viral double-stranded RNA (dsRNA), PKR undergoes dimerization and autophosphorylation, leading to its activation.[2][3] Once active, PKR's primary substrate is the alpha subunit of the eukaryotic initiation factor 2 (eIF2α).
Phosphorylation of eIF2α at its serine 51 residue converts it from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B. This inhibition stalls the formation of the eIF2-GTP-Met-tRNAi ternary complex, a crucial step for the initiation of cap-dependent translation. The net result is a global shutdown of protein synthesis, which serves as a potent antiviral mechanism by preventing the production of viral proteins.[4] However, this global attenuation of translation paradoxically allows for the preferential translation of a subset of mRNAs, such as that of the transcription factor ATF4, which orchestrates the transcriptional response to stress.
Dysregulation of the PKR-eIF2α signaling axis has been implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and certain cancers.[4] Consequently, the development of specific PKR inhibitors like Pkr-IN-C16 has become a significant area of interest for both basic research and therapeutic intervention.
Pkr-IN-C16: A Specific ATP-Competitive Inhibitor of PKR
Pkr-IN-C16 (also known as C16) is a potent and selective imidazolo-oxindole inhibitor of PKR.[5][6] Its mechanism of action is centered on its ability to directly compete with ATP for binding to the kinase domain of PKR, thereby preventing its autophosphorylation and subsequent activation.[6][7][8]
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈N₄OS | [9][10] |
| Molecular Weight | 268.29 g/mol | [5][9][10] |
| CAS Number | 608512-97-6 | [5][10] |
| IC₅₀ | 186-210 nM | [6][7][8] |
| Solubility | DMSO: ~10 mg/mL | [10] |
| Insoluble in water and ethanol | [5] |
Stock Solution Preparation
For in vitro experiments, a 10 mM stock solution of Pkr-IN-C16 can be prepared by dissolving 2.68 mg of the compound in 1 mL of anhydrous DMSO.[5][10] Gentle warming and sonication may be required to ensure complete dissolution.[7][10] The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[11]
Experimental Validation of Pkr-IN-C16 Activity: A Self-Validating Workflow
To rigorously assess the inhibitory effect of Pkr-IN-C16 on eIF2α phosphorylation, a multi-step, self-validating experimental workflow is recommended. This approach incorporates positive and negative controls to ensure the observed effects are specific to PKR inhibition.
Caption: A self-validating workflow for assessing Pkr-IN-C16 activity.
Detailed Protocol: Western Blot Analysis of eIF2α Phosphorylation
This protocol outlines the steps to quantify the levels of phosphorylated and total eIF2α in response to Pkr-IN-C16 treatment.
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y)
-
Pkr-IN-C16
-
PKR activator (e.g., polyinosinic:polycytidylic acid [poly(I:C)])
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Rabbit anti-total eIF2α
-
Rabbit anti-phospho-PKR (Thr446)
-
Rabbit anti-total PKR
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of Pkr-IN-C16 (e.g., 200 nM - 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce PKR activation by treating with a PKR activator (e.g., 10 µg/mL poly(I:C)) for the desired time (e.g., 4-6 hours). Include a vehicle-only control and a Pkr-IN-C16-only control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12][13]
-
Incubate the membrane with primary antibodies (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[12][13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-eIF2α and phospho-PKR bands to their respective total protein bands.
-
Further normalize to the loading control (β-actin) to account for any loading inaccuracies.
-
Compare the normalized values across the different treatment groups.
-
Expected Outcome: Treatment with a PKR activator should lead to a significant increase in the phosphorylation of both PKR and eIF2α. Pre-treatment with Pkr-IN-C16 is expected to dose-dependently inhibit this increase in phosphorylation.[14]
Assessing Downstream Cellular Consequences of PKR Inhibition
Inhibition of eIF2α phosphorylation can have profound effects on cell fate. Therefore, it is crucial to assess downstream cellular processes such as viability and apoptosis.
Protocol: Cell Viability Assessment using CellTiter-Glo®
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP.[15][16]
Procedure:
-
Seed cells in a 96-well white-walled plate and treat them with Pkr-IN-C16 and/or a stress-inducing agent as described previously.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][17]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
Measure the luminescence using a plate reader.
Protocol: Apoptosis Assessment using Caspase-3/7 Activity Assay
Activation of caspases, particularly the executioner caspases 3 and 7, is a hallmark of apoptosis.
Procedure:
-
Seed cells in a 96-well plate and treat as described.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
The PKR Signaling Pathway and the Action of Pkr-IN-C16
The following diagram illustrates the central role of PKR in the integrated stress response and the point of intervention for Pkr-IN-C16.
Sources
- 1. Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PKR-mediated signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. PKR-IN-C16 | TargetMol [targetmol.com]
- 8. PKR-IN-C16 - Immunomart [immunomart.com]
- 9. PKR-IN-C16 [myskinrecipes.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. The PERK/PKR-eIF2α Pathway Negatively Regulates Porcine Hemagglutinating Encephalomyelitis Virus Replication by Attenuating Global Protein Translation and Facilitating Stress Granule Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pkr-IN-C16: Paradoxical Antiviral Mechanisms in Hemorrhagic Fever Pathology
The following technical guide details the antiviral and immunomodulatory properties of the small molecule inhibitor Pkr-IN-C16, specifically within the context of Hemorrhagic Fever Viruses (HFVs) such as Lassa (LASV) and Rift Valley Fever (RVFV).
Technical Whitepaper | Application Note: C16-HFV-2026
Executive Summary
The double-stranded RNA-dependent protein kinase (PKR) is canonically defined as a sentinel antiviral protein. Upon sensing viral dsRNA, PKR phosphorylates eIF2
However, recent high-fidelity studies have uncovered a paradoxical antiviral efficacy of the PKR inhibitor Pkr-IN-C16 (C16) against specific Hemorrhagic Fever Viruses (HFVs), notably Arenaviruses (Lassa, Junin). Furthermore, C16 demonstrates significant potential as a host-directed therapy by dampening the "cytokine storm" (NLRP3 inflammasome activation) characteristic of fatal HFV cases.
This guide provides the mechanistic rationale, experimental evidence, and validated protocols for utilizing C16 to dissect these non-canonical viral dependencies.
Mechanistic Foundation: The PKR Paradox
To apply C16 effectively, researchers must distinguish between PKR's kinase activity and its scaffold function.
The Canonical Pathway (Proviral Inhibition)
In most viral infections (e.g., Influenza, Poliovirus), PKR acts as a restriction factor.
-
Mechanism: dsRNA
PKR Dimerization Autophosphorylation (p-PKR) p-eIF2 Translation Arrest. -
C16 Effect: C16 competes for the ATP-binding site of PKR, preventing autophosphorylation. This restores translation, allowing the virus to replicate.
-
Application: Used to rescue
NSs Rift Valley Fever Virus (RVFV) in vaccine manufacturing.
The Non-Canonical Pathway (Antiviral Inhibition)
In Arenavirus infections (Lassa, Junin), the logic inverts. While genetic ablation (knockout) of PKR enhances viral growth (confirming PKR's broad antiviral role), pharmacological inhibition with C16 suppresses viral yield .
-
Hypothesis: These viruses may rely on a specific, transient kinase activity of PKR or a downstream effector (e.g., CDK2/5 modulation) that C16 targets off-pathway, or the virus exploits the stress response for replication complex assembly.
-
Immunomodulation: C16 blocks the PKR-mediated activation of NF-
B and the NLRP3 inflammasome, preventing the massive release of IL-1 and IL-18 associated with hemorrhagic shock.
Pathway Visualization
The following diagram illustrates the bifurcation between PKR's canonical antiviral role and the specific targets of C16.
Figure 1: Mechanistic bifurcation of PKR signaling.[3] C16 inhibits both the translation arrest (restoring growth in some viruses) and the inflammatory/non-canonical pathways (inhibiting growth/pathology in HFVs).
Comparative Efficacy Data
The following table summarizes the differential effects of C16 across relevant hemorrhagic fever models.
| Virus Family | Virus | C16 Effect on Replication | C16 Effect on Pathology | Mechanism Note |
| Arenaviridae | Lassa (LASV) | Inhibitory (Antiviral) | Reduces Cytotoxicity | Uncouples Kinase vs. Scaffold function; likely CDK off-target synergy. |
| Arenaviridae | Junin (JUNV) | Inhibitory (Antiviral) | Reduces Cytotoxicity | Similar to LASV; distinct from genetic PKR knockout results. |
| Phenuiviridae | Rift Valley Fever (RVFV) | Restorative (Proviral) | Anti-Inflammatory | Rescues |
| Filoviridae | Ebola (EBOV) | Variable / Context Dependent | Anti-Inflammatory | VP35 normally blocks PKR; C16 aids in reducing host immunopathology. |
Experimental Protocols
Safety Note: Work with infectious HFVs (Lassa, Ebola) requires BSL-4 containment. The protocols below are adaptable for BSL-2 surrogate systems (e.g., pseudotyped viruses or vaccine strains like RVFV MP-12).
Preparation of Pkr-IN-C16 Stock
-
Reagent: Imidazolo-oxindole C16 (CAS: 507475-17-4).
-
Solubility: Poorly soluble in water. Dissolve in DMSO.
-
Protocol:
-
Weigh 5 mg of C16.
-
Dissolve in 1.5 mL anhydrous DMSO to create a 10 mM stock .
-
Vortex vigorously for 2 minutes; sonicate if necessary to ensure complete dissolution.
-
Aliquot (50 µL) and store at -20°C. Avoid freeze-thaw cycles.
-
Working Solution: Dilute to 0.5–2.0 µM in cell culture media immediately before use. Note: C16 precipitates easily in aqueous media; ensure rapid mixing.
-
Protocol: Time-of-Addition Assay (Arenavirus Model)
This assay determines if C16 acts at entry, replication, or egress.
Objective: Validate the antiviral window of C16 against LASV/JUNV (or surrogates).
-
Seeding: Seed A549 or Vero cells (1x10^5 cells/well) in 24-well plates. Incubate overnight.
-
Infection: Infect cells at MOI 0.1 for 1 hour at 37°C.
-
Treatment Groups:
-
Pre-treatment: Add C16 (1 µM) 2h before infection.
-
Co-treatment: Add C16 during infection.[4]
-
Post-treatment: Add C16 at 2h, 4h, 6h, 12h post-infection (h.p.i).
-
-
Incubation: Maintain cells in maintenance media (2% FBS) with/without C16 for 48 hours.
-
Harvest: Collect supernatant for plaque assay/TCID50. Collect lysate for Western Blot.
-
Readout:
-
Viral Titer: Expect >1 log reduction in Post-treatment (2-6 h.p.i) samples for Arenaviruses.
-
Western Blot: Probe for p-PKR (Thr451) and p-eIF2
(Ser51). C16 should abolish p-PKR and p-eIF2 bands.
-
Protocol: Western Blot Validation of Target Engagement
Critical Step: You must prove C16 is working by assessing the phosphorylation status of PKR substrates.
-
Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate, NaF).
-
Antibodies:
-
Primary: Anti-p-PKR (Thr451) [1:1000], Anti-PKR (Total) [1:1000].
-
Primary: Anti-p-eIF2
(Ser51) [1:1000].
-
-
Control: Treat cells with Poly(I:C) (10 µg/mL) as a positive control for PKR activation. C16 treated lanes should show total PKR but absent p-PKR.
Workflow Visualization
Figure 2: Workflow for validating C16 antiviral efficacy. Precise timing of C16 addition is critical to distinguish between entry inhibition and replication complex interference.
Challenges and Optimization
-
Toxicity: C16 can be cytotoxic at concentrations >5 µM. Always run a cell viability assay (MTT/CellTiter-Glo) in parallel.
-
Specificity: At high concentrations, C16 may inhibit CDK2 and CDK5. If "antiviral" activity is observed, validate with siRNA against PKR to confirm the effect is PKR-dependent (or explicitly acknowledge the off-target benefit).
-
In Vivo Use: C16 has poor pharmacokinetics. For animal models (sepsis/HFV), intraperitoneal (I.P.) injection of C16 dissolved in a vehicle of PBS/DMSO/PEG400 is required.
References
-
King, T. et al. (2021). Activation of Protein Kinase R (PKR) Plays a Pro-Viral Role in Mammarenavirus Infected Cells. NIH/PubMed. Link
-
Key Finding: Establishes the antiviral activity of C16 against Lassa and Junin viruses.[5]
-
-
Cesaro, T. & Michiels, T. (2021). Inhibition of PKR by Viruses. Frontiers in Microbiology. Link
- Key Finding: Comprehensive review of viral evasion strategies, including RVFV NSs degrad
-
Wang, L. et al. (2020). The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury. Medical Science Monitor. Link
- Key Finding: Demonstrates the immunomodulatory/anti-inflamm
-
Dobrikov, M. et al. (2022). PKR Binds Enterovirus IRESs... and Impairs Viral Translation. mBio. Link
- Key Finding: Contrasting data showing C16 enhances viral translation in Enteroviruses, highlighting the specificity required for HFV applic
Sources
- 1. Diversity in Viral Anti-PKR Mechanisms: A Remarkable Case of Evolutionary Convergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PKR by Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Protein Kinase R (PKR) Plays a Pro-Viral Role in Mammarenavirus Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
Imoxin C16 regulation of NF-kappaB pathway
An In-Depth Technical Guide to the Regulation of the NF-κB Pathway by Imoxin C16
Executive Summary
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of hundreds of genes involved in immunity, cell survival, and inflammation.[1][2] Its dysregulation is a hallmark of numerous chronic inflammatory diseases, making it a prime target for therapeutic intervention.[1][3] This guide provides a comprehensive technical overview of Imoxin C16, a specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR), and its mechanism for regulating the NF-κB pathway.[4][5] We will delve into the molecular basis of this regulation, present key experimental data, provide detailed methodologies for its study, and discuss the therapeutic implications for researchers and drug development professionals.
The NF-κB Signaling Cascade: A Central Mediator of Inflammation
The canonical NF-κB pathway is a tightly regulated signaling module that responds to a vast array of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[6][7]
In its inactive state, the NF-κB transcription factor, typically a heterodimer of the p50 and p65 (RelA) subunits, is held dormant in the cytoplasm by a family of inhibitor proteins known as Inhibitors of κB (IκB), with IκBα being the most prominent.[6]
The activation sequence is initiated by the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[8][9] Upon stimulation, the IKK complex becomes activated and phosphorylates IκBα on specific serine residues. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[6][9] The degradation of its inhibitor unmasks a nuclear localization sequence on the p65 subunit, leading to the rapid translocation of the active p50/p65 dimer into the nucleus. Once in the nucleus, NF-κB binds to specific κB sites in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines, chemokines, adhesion molecules, and anti-apoptotic factors.[1][10]
Imoxin C16 and its Molecular Target: Protein Kinase R (PKR)
Imoxin C16 (also known as compound C16 or PKR-IN-C16) is an imidazole-oxindole derivative (C₁₃H₈N₄OS) that functions as a potent and specific ATP-binding site-directed inhibitor of Protein Kinase R (PKR).[4][11] PKR is a serine/threonine kinase best known for its role in the cellular antiviral response, but it is also a key regulator of inflammation and apoptosis in response to various cellular stressors, including cytokines and PAMPs.[12][13][14]
Crucially, multiple studies have established a direct link between PKR activation and the subsequent activation of the NF-κB pathway.[4][15] Activated PKR can induce the phosphorylation of NF-κB's p65 subunit, promoting the inflammatory cascade.[4] This positions PKR as an upstream regulator of NF-κB, making it an attractive therapeutic target for inflammatory diseases.
The Core Mechanism: How Imoxin C16 Inhibits NF-κB Activation
The primary mechanism by which Imoxin C16 regulates the NF-κB pathway is through the direct inhibition of PKR. By blocking the kinase activity of PKR, C16 prevents the downstream signaling events that lead to NF-κB activation.
Specifically, Imoxin C16 has been shown to dramatically suppress the phosphorylation of the p65 subunit of NF-κB.[4] This is a critical regulatory step, as p65 phosphorylation can enhance its transcriptional activity and nuclear retention.[16][17] By preventing p65 phosphorylation, Imoxin C16 effectively dampens the NF-κB-driven inflammatory response. This leads to a significant reduction in the expression and release of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[4][15][18]
Quantitative Evidence of NF-κB Regulation
The inhibitory effect of Imoxin C16 on the NF-κB pathway is not merely qualitative. Rigorous quantitative studies have demonstrated its efficacy. A key study investigating neonatal hypoxia-ischemia (HI) brain injuries in a rat model provides compelling evidence.[4] In this model, HI robustly activates inflammatory pathways, including NF-κB. Post-insult administration of Imoxin C16 significantly mitigated this response.
| Experimental Group | Treatment | Phosphorylated p65 / Total p65 Ratio (Mean ± SD) | Statistical Significance |
| Hypoxia-Ischemia (HI) | Vehicle (DMSO) | 0.611 ± 0.082 | - |
| HI + C16 | Imoxin C16 (100 µg/kg) | 0.373 ± 0.072 | P < 0.01 vs. HI Group |
| Data summarized from Xiao et al., Med Sci Monit, 2016.[4] |
Experimental Protocol: Assessing NF-κB p65 Phosphorylation via Western Blot
To validate the effect of Imoxin C16 or other novel compounds on NF-κB activation, Western blotting for the phosphorylated p65 subunit is a cornerstone technique. It provides a direct, quantitative measure of the activation state of this key transcription factor.
Objective:
To quantify the relative levels of phosphorylated p65 (at Ser536, a common activation marker) versus total p65 in cell lysates following inflammatory stimulation and treatment with Imoxin C16.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells)
-
Imoxin C16 (CAS: 608512-97-6)[4]
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-NF-κB p65 (Ser536), Rabbit anti-NF-κB p65
-
Loading control antibody: Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Rationale: To prepare a consistent biological system for testing the compound's effect.
-
Protocol: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. The day of the experiment, pre-treat cells with Imoxin C16 (e.g., 0.1-1.0 µM) or vehicle (e.g., 0.5% DMSO) for 1 hour.[4][15] Subsequently, stimulate with LPS (e.g., 100 ng/mL) for 30-60 minutes to induce NF-κB activation. Include untreated and vehicle-only controls.
-
-
Cell Lysis and Protein Quantification:
-
Rationale: To extract total cellular proteins while preserving their phosphorylation state. Accurate quantification ensures equal protein loading for reliable comparison.
-
Protocol: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer (containing protease/phosphatase inhibitors) to each well. Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein lysate). Determine protein concentration using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Rationale: To separate proteins by molecular weight and then transfer them to a solid membrane for antibody probing.
-
Protocol: Normalize lysate concentrations with lysis buffer and Laemmli sample buffer. Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Rationale: To use specific antibodies to detect the target proteins (p-p65, total p65, and loading control).
-
Protocol: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibody for phospho-p65 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane 3x with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000) for 1 hour at room temperature. Wash 3x with TBST.
-
-
Detection and Analysis:
-
Rationale: To visualize the protein bands and quantify their intensity.
-
Protocol: Apply ECL substrate to the membrane. Capture the chemiluminescent signal using a digital imager. For analysis, strip the membrane and re-probe for total p65 and then for the β-actin loading control. Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the p-p65 signal to the total p65 signal, and then normalize this ratio to the loading control for final comparison across different treatment groups.
-
Therapeutic Potential and Future Directions
The ability of Imoxin C16 to potently suppress NF-κB activation positions it as a promising therapeutic candidate for a range of inflammatory conditions. Its demonstrated efficacy in preclinical models of neuroinflammation, sepsis-induced organ damage, and hypertension highlights its broad potential.[4][12][13][14] By targeting an upstream regulator (PKR) rather than the IKK complex or NF-κB itself, C16 may offer a more nuanced modulatory effect with a potentially different safety profile than direct NF-κB inhibitors.
Future research should focus on several key areas:
-
Elucidating the PKR-IKK Link: The precise molecular steps connecting activated PKR to the IKK complex are not fully resolved. Further investigation is needed to determine if this interaction is direct or mediated by other signaling intermediates.
-
Clinical Translation: Rigorous clinical trials are necessary to evaluate the safety, tolerability, and efficacy of Imoxin C16 in human diseases characterized by aberrant NF-κB activation.
-
Biomarker Development: Identifying reliable biomarkers of PKR and NF-κB pathway activation in patients could help guide treatment decisions and monitor therapeutic response to Imoxin C16.
By continuing to explore the intricate relationship between PKR, Imoxin C16, and the NF-κB pathway, the scientific community can unlock new avenues for treating a wide spectrum of debilitating inflammatory disorders.
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Xiao, X. et al. (2016). The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. Medical Science Monitor. [Link]
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Chen, S. et al. (2020). The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways. Medical Science Monitor. [Link]
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Chen, S. et al. (2020). The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways. PubMed. [Link]
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Hacker, H., & Karin, M. (2006). The IκB kinase complex in NF-κB regulation and beyond. EMBO reports. [Link]
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Couturier, J. et al. (2016). The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component. ResearchGate. [Link]
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Liu, T. et al. (2014). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroanatomy. [Link]
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Thupari, J. N. et al. (2020). Imoxin attenuates LPS-induced inflammation and MuRF1 expression in mouse skeletal muscle. PubMed. [Link]
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The Therapeutic Potential of Ceramide Synthase 6 Inhibition in Hepatocellular Carcinoma: A Technical Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the emerging therapeutic strategy of targeting C16-ceramide synthesis in hepatocellular carcinoma (HCC). We will delve into the molecular rationale, preclinical validation methodologies, and the intricate signaling pathways that underpin this promising avenue for HCC treatment.
The Rationale for Targeting C16-Ceramide in Hepatocellular Carcinoma
Hepatocellular carcinoma, a primary malignancy of the liver, remains a significant global health challenge with limited therapeutic options for advanced stages.[1] A growing body of evidence points to the dysregulation of sphingolipid metabolism as a key contributor to HCC pathogenesis.[2] Central to this metabolic disarray is the accumulation of specific ceramide species, particularly C16-ceramide.
Ceramides are bioactive sphingolipids that play a pivotal role in regulating cellular processes, including apoptosis, cell proliferation, and stress responses.[3] The acyl chain length of a ceramide molecule dictates its specific biological function. In the context of HCC, there is a notable upregulation of long-chain ceramides, with C16-ceramide being a major species associated with hepatocellular injury.[4] This elevation is largely attributed to the increased expression and activity of Ceramide Synthase 6 (CerS6) , the primary enzyme responsible for the synthesis of C16-ceramide.[2][5]
The pro-apoptotic and anti-proliferative functions of ceramides are often subverted in cancer cells to promote survival.[3] However, forcing the accumulation of specific ceramides, such as C16-ceramide, can push cancer cells towards apoptosis. This forms the basis of the therapeutic hypothesis: inhibiting the enzymes that catabolize C16-ceramide or, more directly, inhibiting its synthesis via CerS6, could restore apoptotic signaling and halt HCC progression.
Furthermore, studies have shown a complex interplay between CerS6, C16-ceramide, and major oncogenic signaling pathways. For instance, CerS6 has been implicated in the activation of the AKT/mTOR pathway, a critical driver of cell growth and proliferation in many cancers, including HCC.[6] This positions CerS6 as a strategic target to not only induce apoptosis but also to suppress fundamental cancer cell survival pathways.
CerS6 Inhibitors: The Pharmacological Toolkit
The development of specific inhibitors for ceramide synthases is an active area of research. While broad-spectrum ceramide synthase inhibitors like Fumonisin B1 exist, their lack of specificity limits their therapeutic potential. More recently, isoform-specific inhibitors have emerged, offering a more targeted approach.
| Inhibitor | Target(s) | Notes |
| ST1072 | CerS4 and CerS6 | A promising candidate for specifically targeting C16-ceramide synthesis. Further investigation into its efficacy in HCC models is warranted. |
| P053 (ST-A-0012) | CerS1 | While selective for CerS1, it serves as a proof-of-concept for the development of isoform-specific inhibitors. |
| FTY720 (Fingolimod) | Non-selective CerS inhibitor | An FDA-approved drug for multiple sclerosis that also exhibits non-selective inhibition of ceramide synthases. |
Further research is required to determine the specific IC50 values of these inhibitors in various hepatocellular carcinoma cell lines.
The exploration of these and novel CerS6 inhibitors in preclinical HCC models is a critical next step in validating this therapeutic strategy.
Preclinical Validation Workflow: A Step-by-Step Guide
A rigorous preclinical evaluation is essential to determine the therapeutic potential of CerS6 inhibitors in HCC. The following section outlines a comprehensive workflow, from initial in vitro screening to in vivo efficacy studies.
In Vitro Assays
Objective: To assess the direct effects of CerS6 inhibitors on HCC cell viability, proliferation, and apoptosis.
Recommended Cell Lines:
-
HepG2: A well-differentiated, non-invasive human HCC cell line.
-
Huh7: A moderately differentiated human HCC cell line.
-
SMMC-7721: A poorly differentiated human HCC cell line.[6]
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product.
Protocol:
-
Cell Seeding: Seed HepG2 or Huh7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[7]
-
Treatment: Treat the cells with a range of concentrations of the CerS6 inhibitor for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the CerS6 inhibitor at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Principle: This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.
Protocol:
-
Protein Extraction: Treat cells with the CerS6 inhibitor, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.[8][9] Use β-actin as a loading control.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels. An increase in the Bax/Bcl-2 ratio and the level of cleaved caspase-3 indicates the induction of apoptosis.[10]
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy and safety of CerS6 inhibitors in a relevant animal model of HCC.
Model: Orthotopic xenograft model in nude mice. This model better recapitulates the tumor microenvironment of human HCC compared to subcutaneous models.[11][12]
Protocol:
-
Cell Preparation: Culture a human HCC cell line (e.g., HepG2, Huh7) and resuspend the cells in a mixture of PBS and Matrigel.[13]
-
Surgical Procedure: Anesthetize the nude mice and make a small incision to expose the liver. Inject 1-2 x 10⁶ cells into the left lobe of the liver.[12]
-
Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.
-
Treatment: Once the tumors are established, randomize the mice into treatment and control groups. Administer the CerS6 inhibitor (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.
-
Efficacy Evaluation: Measure tumor volume regularly. At the end of the study, sacrifice the mice, excise the tumors, and measure their weight and volume.
-
Histological and Molecular Analysis: Perform histological analysis (H&E staining) of the tumors and surrounding liver tissue. Analyze the expression of proliferation (Ki-67) and apoptosis (TUNEL) markers.
Signaling Pathways and Molecular Mechanisms
The therapeutic effect of CerS6 inhibition in HCC is mediated by the modulation of key signaling pathways that govern cell survival and death.
The Intrinsic Apoptosis Pathway
Inhibition of CerS6 leads to an accumulation of C16-ceramide, a potent activator of the intrinsic apoptosis pathway. C16-ceramide can directly or indirectly influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[10] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.[8]
Caption: C16-Ceramide Induced Intrinsic Apoptosis Pathway.
The AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is frequently hyperactivated in HCC and plays a central role in promoting cell growth, proliferation, and survival.[14] Emerging evidence suggests that CerS6 may positively regulate this pathway.[6] Therefore, inhibition of CerS6 could lead to the downregulation of AKT and mTOR signaling, thereby suppressing HCC cell growth and enhancing their sensitivity to apoptosis. The synergistic effect of C6-ceramide with an mTOR inhibitor in HCC cells further supports this notion.[6]
Caption: Inhibition of the AKT/mTOR Pathway by CerS6 Inhibition.
The p53 Connection
The tumor suppressor p53 is a critical regulator of the cellular stress response and apoptosis. Interestingly, CerS6 has been identified as a transcriptional target of p53.[15][16][17] This suggests a potential feedback loop where p53, in response to cellular stress, can upregulate CerS6 to promote C16-ceramide-mediated apoptosis. In HCC, where p53 is often mutated or inactivated, this pro-apoptotic signaling axis may be compromised. Therapeutic strategies that either restore p53 function or directly target CerS6 could be beneficial. Furthermore, a long noncoding RNA, CERS6-AS1, has been shown to promote the degradation of p53 in HCC, further highlighting the intricate relationship between CerS6 and p53 signaling.[18]
Conclusion and Future Directions
Targeting C16-ceramide synthesis through the inhibition of CerS6 presents a novel and compelling therapeutic strategy for hepatocellular carcinoma. The dual action of inducing apoptosis and suppressing pro-survival signaling pathways like AKT/mTOR makes CerS6 an attractive drug target. The preclinical validation workflow outlined in this guide provides a robust framework for evaluating the efficacy of CerS6 inhibitors.
Future research should focus on:
-
Discovery and optimization of potent and selective small-molecule inhibitors of CerS6.
-
Comprehensive preclinical evaluation of lead compounds in a panel of HCC models, including patient-derived xenografts, to assess their efficacy and safety profiles.
-
Elucidation of the detailed molecular mechanisms by which C16-ceramide mediates its effects in HCC, including the identification of its direct binding partners and downstream effectors.
-
Investigation of combination therapies, where CerS6 inhibitors are used in conjunction with standard-of-care treatments for HCC, such as sorafenib or immune checkpoint inhibitors.
The continued exploration of this targeted therapeutic approach holds the promise of delivering novel and effective treatments for patients with hepatocellular carcinoma.
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Long noncoding RNA CERS6-AS1 modulates glucose metabolism and tumor progression in hepatocellular carcinoma by promoting the MDM2/p53 signaling pathway. PubMed. (2022-08-04). [Link]
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Knockdown of CerS6/C 16 -ceramide causes Ca 2 ؉ release from ER stores.... ResearchGate. [Link]
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Inhibition of RFX6 Suppresses the Invasive Ability of Tumor Cells Through the Notch Pathway and Affects Tumor Immunity in Hepatocellular Carcinoma. Frontiers. [Link]
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Inhibition of Ganglioside Synthesis Suppressed Liver Cancer Cell Proliferation through Targeting Kinetochore Metaphase Signaling. PubMed Central. (2021-03-15). [Link]
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C6 ceramide sensitizes the anti-hepatocellular carcinoma (HCC) activity by AZD-8055, a novel mTORC1/2 dual inhibitor. PubMed. [Link]
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Ceramide synthase 6 (CerS6) is upregulated in alcohol-associated liver disease and exhibits sex-based differences in the regulation of energy homeostasis and lipid droplet accumulation. PubMed. [Link]
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(PDF) Targeting Ceramide Metabolism in Hepatocellular Carcinoma: New Points for Therapeutic Intervention. ResearchGate. [Link]
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Selective Knockdown of Ceramide Synthases Reveals Opposite Roles of Different Ceramide Species in Cardiac Homeostasis. MDPI. [Link]
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Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response. NIH. [Link]
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Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin. PMC. [Link]
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(PDF) Ceramide Synthase 6 Knockdown Suppresses Apoptosis after Photodynamic Therapy in Human Head and Neck Squamous Carcinoma Cells. ResearchGate. [Link]
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Ceramide-Graphene Oxide Nanoparticles Enhance Cytotoxicity and Decrease HCC Xenograft Development: A Novel Approach for Targeted Cancer Therapy. Frontiers. (2019-02-07). [Link]
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Effects of down-regulation of CerS6/C 16 -ceramide in HNSCC and lung... ResearchGate. [Link]
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Folate Stress Induces Apoptosis via p53-dependent de Novo Ceramide Synthesis and Up-regulation of Ceramide Synthase 6. PMC. [Link]
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Ceramide Synthase 6 Is a Novel Target of Methotrexate Mediating Its Antiproliferative Effect in a p53-Dependent Manner. PubMed. (2016-01-19). [Link]
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Western blot analysis of cleaved caspase-3, p 53, Bax and Bcl-2 in... ResearchGate. [Link]
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2'-hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells. PubMed. (2013-10-04). [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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MTT cell viability assay of HEPG2 cells after 48 h incubation with... ResearchGate. [Link]
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CerS6 Is a Novel Transcriptional Target of p53 Protein Activated by Non-genotoxic Stress. [Link]
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An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis. (2015-07-23). [Link]
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2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells. PMC. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Protocol of Real Time Viability Assay Using HepG2 Cell Line. [Link]
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Quantitative proteomics and bioinformatics analyses reveal the protective effects of cyanidin-3-O-glucoside and its metabolite protocatechuic acid against 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)-induced cytotoxicity in HepG2 cells via apoptosis-related pathways. PubMed. (2021-05-08). [Link]
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Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. PMC. (2015-05-28). [Link]
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Ceramide Signaling and p53 Pathways. PMC. [Link]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. (2015-03-28). [Link]
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Establishment of an orthotopic syngeneic rat model of hepatocellular carcinoma and its validation with microPET-CT imaging. OAText. (2020-12-14). [Link]
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Protein Levels of 16 Cytochrome P450s and 2 Carboxyl Esterases Using Absolute Quantitative Proteomics: CYP2C9 and CYP3A4 Are the Most Abundant Isoforms in Human Liver and Intestine, Respectively. MDPI. [Link]
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Western blotting results of PARP, Caspase-3, Bax and Bcl-2 in HepG2 and... ResearchGate. [Link]
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Rapid Induction of Orthotopic Hepatocellular Carcinoma in Mice by Fixed Puncture Point Injection. American Journal of Biomedical Science and Research. [Link]
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Ceramide synthase 6 (CerS6) promotes alcohol-induced fatty liver by promoting metabolic dysfunction and upregulating lipid dropl. bioRxiv. (2022-11-04). [Link]
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Methodological & Application
Optimized Formulation and Delivery Protocols for Pkr-IN-C16 (C16) in Preclinical Models
Executive Summary
Pkr-IN-C16 (commonly referred to as C16 or Imoxin) is a potent, ATP-binding site-directed inhibitor of double-stranded RNA-dependent protein kinase (PKR).[1][2] While highly effective in modulating neuroinflammation, apoptosis, and metabolic pathways, C16 presents significant delivery challenges due to its extreme hydrophobicity and poor aqueous solubility.[1]
This application note provides a field-validated, step-by-step protocol for solubilizing C16 for in vivo administration. Unlike generic guides, this protocol addresses the critical "crashing out" phenomenon often observed when diluting DMSO stocks into aqueous buffers, providing a stable co-solvent system suitable for intraperitoneal (i.p.) injection.[1]
Chemical Profile & Solubility Data[1][3][4][5][6]
Before reducing the compound to a solution, it is vital to understand its physicochemical limitations.[1] C16 is practically insoluble in pure water and ethanol.[1]
| Property | Specification |
| Compound Name | Pkr-IN-C16 (Imoxin) |
| CAS Number | 608512-97-6 |
| Molecular Weight | 268.29 g/mol |
| Appearance | Light yellow to yellow solid |
| Solubility (DMSO) | ~10–20 mg/mL (Requires warming/sonication) |
| Solubility (Water) | Insoluble |
| Solubility (Ethanol) | Insoluble |
| Stability | DMSO stocks stable at -80°C (6 months).[1][3][4] Working solutions must be prepared fresh.[1] |
Mechanism of Action
C16 functions by blocking the autophosphorylation of PKR.[1][3][5][6] Under stress conditions (viral infection, ER stress, oxidative stress), PKR phosphorylates eIF2α, leading to a translational blockade and activation of NF-κB inflammatory pathways.[1] C16 rescues this blockade.
Figure 1: Mechanism of Action.[1] C16 prevents the transition of PKR to its active phosphorylated state, thereby inhibiting downstream translational arrest and inflammatory signaling.[1]
Critical Formulation Strategy
The Challenge: C16 is lipophilic. Direct dilution of a DMSO stock into Saline/PBS will cause immediate precipitation (turbidity), rendering the solution unsafe for injection and causing erratic bioavailability.[1]
The Solution: A Sequential Co-Solvent System . We utilize a specific ratio of organic solvent (DMSO), polymer (PEG300), and surfactant (Tween 80) to encapsulate the hydrophobic drug molecules before they encounter the aqueous phase (Saline).[1]
Recommended Vehicle Formulation (The "10/40/5" System)[1][5]
Step-by-Step Preparation Protocol
Objective: Prepare 1 mL of 1 mg/mL Pkr-IN-C16 working solution for IP injection.
Reagents Required[1][2][3][4][5][6][7][10]
-
Anhydrous DMSO (Freshly opened or stored over desiccants; hygroscopic DMSO reduces solubility)[1]
-
Tween 80 (Polysorbate 80)[1]
-
Sterile Saline (0.9% NaCl)[1]
Protocol Steps
-
Stock Preparation (10 mg/mL):
-
Addition of Co-Solvent (PEG300):
-
Addition of Surfactant (Tween 80):
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex gently (to avoid excessive foaming) but thoroughly.[1]
-
-
Aqueous Dilution (Saline):
-
Sterilization:
In Vivo Administration Guidelines
Dosing Parameters
-
Route: Intraperitoneal (i.p.) is the standard route for this formulation.[1]
-
Typical Dose Range:
-
Frequency: Typically administered 1 hour prior to stress induction (e.g., LPS, Quinolinic Acid) or daily for chronic studies [2].[1]
Expert Insight: Toxicity vs. Efficacy
Warning: While 600 µg/kg is effective in adult neuroinflammation models, C16 exhibits age-dependent toxicity.[1] In neonatal hypoxia-ischemia models, high doses (>200 µg/kg) significantly increase mortality.[1] Always perform a small-scale dose-escalation study (e.g., 10, 50, 100 µg/kg) when moving to a new animal model or age group.[1]
Preparation Workflow Diagram
This flowchart ensures the correct order of addition, which is the single most important factor in preventing precipitation.[1]
Figure 2: Sequential Solubilization Workflow. Adhering to this order (DMSO -> PEG -> Tween -> Saline) prevents the hydrophobic compound from precipitating.[1]
Alternative Protocol (High Dose / Suspension)
For studies requiring higher doses where the solvent volume would be toxic, a suspension method is acceptable, though bioavailability may be lower.[1]
-
Vehicle: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na).[1]
-
Protocol: Add C16 powder directly to CMC-Na solution. Homogenize using a glass dounce homogenizer or high-power sonicator to create a uniform suspension.[1]
-
Note: Shake well immediately before injection.
References
-
Ingrand, S., et al. (2007).[1][3][10] The oxindole/imidazole derivative C16 reduces in vivo brain PKR activation.[1][3] FEBS Letters, 581(23), 4473-4478.[1][3] Link
-
MedChemExpress. (n.d.).[1] PKR-IN-C16 Product Protocol and Solubility Data. Link
-
Tronel, C., et al. (2014).[1][10] The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component.[1][9] Neurochemistry International, 64, 73-83.[1] Link
-
Li, Q., et al. (2017).[1][10] The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation.[1][5] Mediators of Inflammation.[1][2] Link
Sources
- 1. C16 (drug) - Wikipedia [en.wikipedia.org]
- 2. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Preparation of C16 Working Solutions for Cell Culture Assays: A Detailed Guide
In the dynamic landscape of cell biology and drug discovery, the precise preparation of experimental reagents is paramount to the reproducibility and validity of research findings. This guide provides a comprehensive protocol for the preparation and use of "C16" in cell culture assays. It is critical to recognize that "C16" can refer to two distinct molecules with vastly different biological activities: the small molecule inhibitor of Protein Kinase R (PKR), and the C16:0 saturated fatty acid-containing ceramide, a bioactive lipid. This application note will address both, with a primary focus on the more common laboratory reagent, the PKR inhibitor C16.
Section 1: The PKR Inhibitor C16 (Imoxin)
The compound commonly referred to as C16 in inhibitor libraries is a potent and selective inhibitor of double-stranded RNA-dependent protein kinase (PKR).[1][2] Its systematic name is 6,8-Dihydro-8-(1H-imidazol-5-ylmethylene)-7H-pyrrolo[2,3-g]benzothiazol-7-one, and it is also known by the synonym Imoxin.[3] Understanding its mechanism of action is key to designing and interpreting experiments.
Mechanism of Action and Cellular Effects
PKR is a serine/threonine kinase that plays a central role in the cellular stress response, particularly to viral infections. Upon activation by double-stranded RNA (dsRNA), PKR autophosphorylates and then phosphorylates its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α).[4] This phosphorylation event leads to a global inhibition of protein synthesis, a state often referred to as translational arrest.
The inhibitor C16 is an ATP-competitive inhibitor, binding to the ATP-binding site of PKR and preventing its autophosphorylation.[4] With an IC₅₀ value in the nanomolar range (approximately 210 nM), it is a highly effective tool for preventing the downstream consequences of PKR activation.[1] By blocking PKR, C16 can prevent translational arrest, reduce inflammation, and inhibit apoptosis in various experimental models.[3][5][6] For instance, studies have shown that C16 can suppress the proliferation of cancer cells by inducing G1 cell cycle arrest via upregulation of p21.[7][8] It also exerts neuroprotective effects by reducing neuroinflammation and apoptosis.[5][9]
Signaling Pathway of PKR and its Inhibition by C16
Caption: Mechanism of PKR inhibition by C16.
Physicochemical and Solubility Data
Accurate preparation of C16 solutions begins with its physical and chemical properties.
| Property | Value | Source |
| CAS Number | 608512-97-6 | [3][5] |
| Molecular Formula | C₁₃H₈N₄OS | [2][5] |
| Molecular Weight | 268.29 g/mol | [2][3] |
| Appearance | Powder | [3] |
| Solubility (DMSO) | ≥ 13 mg/mL (~48 mM) | [3] |
| Solubility (Water) | Insoluble | [3] |
| Solubility (Ethanol) | Insoluble | [3] |
Protocol for Preparation of C16 Stock and Working Solutions
This protocol is designed to ensure the accurate and reproducible preparation of C16 for in vitro experiments.
Materials:
-
C16 (Imoxin) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Calibrated pipettes and sterile tips
Protocol Steps:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Rationale: Creating a concentrated stock in a non-aqueous solvent like DMSO is standard practice for compounds that are poorly soluble in water. This minimizes the volume of solvent added to the cell culture medium, thereby reducing potential cytotoxicity from the solvent itself.
-
Calculate the mass of C16 powder required. For a 10 mM stock in 1 mL of DMSO:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.010 mol/L x 0.001 L x 268.29 g/mol x 1000 mg/g = 2.68 mg
-
-
Carefully weigh out the calculated mass of C16 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (in this case, 1 mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
Rationale: Proper storage is crucial to maintain the stability and activity of the inhibitor.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]
-
-
Preparation of the Final Working Solution:
-
Rationale: The final working solution is prepared by diluting the stock solution directly into the cell culture medium immediately before use. This ensures the inhibitor is evenly dispersed and minimizes the risk of precipitation.
-
Determine the desired final concentration of C16 for your experiment. Working concentrations typically range from 100 nM to 1 µM, though higher concentrations have been used in some studies.[7][9][10]
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution. For example, to achieve a 500 nM working concentration in 10 mL of medium:
-
First, dilute the 10 mM stock 1:100 in sterile medium to create an intermediate 100 µM solution (e.g., 2 µL of stock into 198 µL of medium).
-
Then, add 50 µL of the 100 µM intermediate solution to 10 mL of your final volume of cell culture medium.
-
-
Crucially, ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts. A 1:1000 dilution of the stock solution into the final medium results in a 0.1% DMSO concentration.
-
-
Experimental Controls:
-
Rationale: A vehicle control is essential to distinguish the effects of the inhibitor from any effects of the solvent.
-
Prepare a "vehicle control" by adding the same final concentration of DMSO to the cell culture medium as is present in the C16-treated samples. For example, if your C16-treated wells have a final DMSO concentration of 0.1%, your vehicle control wells should also contain 0.1% DMSO.
-
Workflow for Preparing C16 Working Solution
Caption: Step-by-step workflow for C16 solution preparation.
Section 2: C16-Ceramide
C16-Ceramide is a naturally occurring sphingolipid composed of a sphingoid base and a 16-carbon saturated acyl chain (palmitic acid).[11] It is a key signaling molecule involved in cellular processes such as apoptosis and cell cycle arrest.[12] Researchers often add exogenous C16-Ceramide to cells to study these pathways.
Challenges in Preparation
The primary challenge in working with C16-Ceramide is its high lipophilicity, making it virtually insoluble in aqueous solutions like cell culture medium. Therefore, a carrier solvent is required.
Protocol for Preparation of C16-Ceramide Working Solution
Materials:
-
N-palmitoyl-D-erythro-sphingosine (C16-Ceramide)
-
100% Ethanol or DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium
Protocol Steps:
-
Prepare a Concentrated Stock Solution (e.g., 10-100 mM):
-
Rationale: Due to its poor solubility, a high-concentration stock is necessary to keep the final solvent volume in the culture medium to a minimum. Ethanol is often preferred as it can be less cytotoxic than DMSO at very low concentrations.
-
Dissolve the C16-Ceramide in 100% ethanol.[13] Gentle warming to 37°C may be required to fully dissolve the lipid.[13]
-
For example, to make a 100 mM stock from a 100 µM final concentration, you would need a 1000x stock.
-
-
Storage of Stock Solution:
-
Store aliquots of the stock solution at -20°C.
-
-
Preparation of the Final Working Solution:
-
Rationale: The goal is to rapidly dilute the ceramide into the aqueous medium to form a usable suspension or micellar solution, minimizing precipitation.
-
Warm the cell culture medium to 37°C.
-
Quickly inject the required volume of the C16-Ceramide stock solution into the pre-warmed medium while vortexing or swirling to ensure rapid dispersion.
-
It is critical that the final concentration of the ethanol vehicle in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. [13]
-
-
Experimental Controls:
-
Rationale: Given the use of an organic solvent, a vehicle control is mandatory.
-
For every concentration of C16-Ceramide tested, a corresponding vehicle control containing the same final concentration of ethanol must be included in the experiment.[13] For example, if testing 10 µM, 50 µM, and 100 µM C16-Ceramide, you must have separate vehicle controls with the corresponding amounts of ethanol.
-
Conclusion
The successful use of C16 in cell culture assays hinges on the correct identification of the molecule of interest and the meticulous preparation of its working solutions. For the PKR inhibitor C16, DMSO is the solvent of choice, enabling the creation of stable, concentrated stock solutions. For the bioactive lipid C16-Ceramide, solvents like ethanol are used, but careful attention must be paid to the final vehicle concentration and the inclusion of appropriate controls. By following these detailed protocols and understanding the rationale behind each step, researchers can ensure the integrity and reproducibility of their experimental results.
References
-
Wikipedia. (2023, May 1). C16 (drug). Retrieved from [Link]
- Xiao, Y., et al. (2016). The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. Medical Science Monitor, 22, 5196–5205.
- Nakamura, T., et al. (2024). C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer. Scientific Reports, 14(1), 9037.
-
Nakamura, T., et al. (2024). C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer. PubMed. Retrieved from [Link]
- Liang, M., et al. (2025). PKR Inhibitor C16 Regulates HIV-gp120 Induced Neuronal Injury and Cognitive Impairment in Vivo and in Vitro Models. Neurochemical Research, 50(1), 70.
-
Tronel, C., et al. (2014). The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component. Request PDF. Retrieved from [Link]
- Tahata, Y., et al. (2020). Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo. Scientific Reports, 10(1), 5092.
-
Fritz, M., et al. (2021). Treatment with PKR inhibitor C16 abolishes phosphorylation of eIF2 but... ResearchGate. Retrieved from [Link]
- Xu, X., et al. (2018). The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways. Medical Science Monitor, 24, 7698–7707.
-
Tronel, C., et al. (2014). The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component. PubMed. Retrieved from [Link]
-
Xiao, Y., et al. (2016). The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting... SciSpace. Retrieved from [Link]
-
Imperatore, J., et al. (2022). Neuroprotective effect of neuron-specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). How to dissolve the ceramides and add it to cell culture for treatment? Retrieved from [Link]
-
ResearchGate. (n.d.). How can ceramide be dissolved? Retrieved from [Link]
Sources
- 1. C16 | Other Kinases | Tocris Bioscience [tocris.com]
- 2. C16 (drug) - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Neuroprotective effect of neuron‐specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Protocol: Targeted Inhibition of PKR Signaling in SH-SY5Y Cells using Pkr-IN-C16
[1]
Abstract & Scope
This Application Note provides a rigorous, field-validated protocol for treating SH-SY5Y human neuroblastoma cells with Pkr-IN-C16 (C16), a specific imidazolo-oxindole inhibitor of double-stranded RNA-dependent protein kinase (PKR).
In neurodegenerative research, PKR is a critical node integrating cellular stress signals (viral infection, ER stress, amyloid-beta toxicity) into metabolic downstream effects, primarily through the phosphorylation of eIF2
Primary Applications:
Mechanism of Action
Pkr-IN-C16 functions as an ATP-competitive inhibitor.[3] It binds to the ATP-binding pocket of the PKR kinase domain, preventing the enzyme's autophosphorylation (activation).[1] By blocking PKR activation, C16 prevents the subsequent phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2
Figure 1: PKR Signaling & C16 Inhibition Logic[4][5][6]
Caption: C16 intercepts the stress response by competitively inhibiting PKR autophosphorylation, preventing the translational arrest cascade.
Reagent Preparation & Physicochemical Properties[1][7]
Critical Note: C16 is hydrophobic. Improper solubilization leads to micro-precipitation in aqueous media, causing "false" toxicity and inconsistent IC50 data.
Table 1: Physicochemical Profile & Stock Preparation
| Parameter | Specification |
| CAS Number | 608512-97-6 |
| Molecular Weight | 268.3 g/mol |
| Solubility (DMSO) | ~10 mg/mL (37 mM) |
| Solubility (Water) | Insoluble |
| Stock Concentration | 10 mM in anhydrous DMSO (Recommended) |
| Storage (Solid) | -20°C (3 years) |
| Storage (Solution) | -80°C (6 months); Avoid freeze-thaw cycles. |
Protocol: Preparing 10 mM Stock Solution
-
Weigh 2.68 mg of Pkr-IN-C16 powder.
-
Add 1.0 mL of high-grade anhydrous DMSO.
-
Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot into 20-50 µL volumes in amber microtubes to protect from light.
-
Store at -80°C.
Cell Culture Conditions (SH-SY5Y)[1][7][8][9][10][11]
For reproducible drug screening, SH-SY5Y cells must be maintained in the logarithmic growth phase.
-
Base Medium: DMEM/F12 (1:1) + 10% Fetal Bovine Serum (FBS) + 1% Penicillin/Streptomycin.
-
Confluence for Passage: 70-80%. Do not allow to overgrow, as SH-SY5Y cells can spontaneously differentiate or clump, altering kinase expression profiles.
-
Seeding Density (24-well plate):
-
Proliferation/Toxicity Assays: 30,000 - 50,000 cells/well.
-
Signaling (Western Blot): 100,000 - 150,000 cells/well (6-well plate: 1.0 x 10^6 cells).
-
Experimental Protocol: C16 Treatment
Expert Insight: The therapeutic window for C16 in SH-SY5Y cells is narrow.
-
Effective Range: 100 nM – 500 nM.
-
Toxic Range: > 1.0 µM (Can induce GCN2 activation or non-specific cytotoxicity).
-
Vehicle Control: DMSO concentration must remain constant across all wells and below 0.1% (v/v) .
Figure 2: Treatment Workflow (Neuroprotection Model)
Caption: Standard workflow for evaluating C16 neuroprotection.[2] Pre-treatment ensures kinase inhibition before the stress cascade initiates.
Step-by-Step Procedure
Phase 1: Seeding (Day 0)
-
Trypsinize and count SH-SY5Y cells.
-
Seed cells into plates (e.g., 5 x 10^4 cells/well in 500 µL media for 24-well).
-
Incubate at 37°C, 5% CO2 for 24 hours to allow full attachment and recovery.
Phase 2: Drug Preparation (Day 1)
Calculate Dilutions: To achieve a final concentration of 200 nM (common starting dose) in 500 µL media:
-
Intermediate Dilution: Dilute 1 µL of 10 mM Stock into 999 µL sterile media (or PBS) to make a 10 µM working solution.
-
Final Treatment: Add 10 µL of the 10 µM working solution directly to the 500 µL culture well.
-
Result: Final C16 = ~200 nM; Final DMSO = 0.002% (Safe).
-
Phase 3: Treatment & Stress Induction
-
Pre-treatment (Optional but Recommended): Add C16 to cells 1 hour prior to stress induction. This ensures the inhibitor occupies the PKR ATP-pocket before the kinase is hyper-activated by stress.
-
Stress Induction: Add the stressor (e.g., 20 µM Amyloid Beta 1-42 or 1 µg/mL Tunicamycin) directly to the wells containing C16.
-
Note: Do not wash out C16. It must be present throughout the stress duration.
-
-
Incubation: Incubate for 4 to 24 hours depending on the endpoint:
-
4-6 hours: Optimal for detecting p-PKR and p-eIF2
(Western Blot). -
24 hours: Optimal for Cell Viability (MTT/LDH) and Apoptosis markers (Caspase-3).
-
Phase 4: Analysis
-
Western Blot: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF). This is non-negotiable; p-PKR is labile.
-
Viability: Perform MTT or CCK-8 assay. Normalize results to the "DMSO Vehicle + Stressor" group to calculate % Rescue.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Precipitation | Stock >10mM or adding pure DMSO stock directly to cold media. | Dilute stock 1:100 in warm media before adding to cells. Keep media at 37°C. |
| No Inhibition | ATP competition failure. | C16 is ATP-competitive.[3] If intracellular ATP is very high, increase C16 to 500 nM. |
| Toxicity (>1 µM) | Off-target GCN2 activation. | Do not exceed 1 µM. Verify toxicity with a "C16 only" control group. |
| Weak Signal (WB) | Phosphatase activity. | Lysis must occur on ice. Add Phosphatase Inhibitor Cocktail (Type 2/3) immediately. |
References
-
MedChemExpress. "PKR-IN-C16 Product Information & Biological Activity." MedChemExpress. Link
-
Cayman Chemical. "PKR Inhibitor (C16) - Product Insert and Biological Data." Cayman Chemical.[1][4] Link
-
TargetMol. "PKR-IN-C16: Mechanism and Solubility Data." TargetMol. Link
-
National Institutes of Health (NIH). "The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages." PubMed Central. Link
-
European Commission. "DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line."[5] ECVAM DB-ALM. Link
Application Note: Pkr-IN-C16 in Neonatal Hypoxia-Ischemia Rat Models
Executive Summary
Pkr-IN-C16 (C16) is a potent, cell-permeable imidazolo-oxindole inhibitor of the double-stranded RNA-dependent protein kinase (PKR). In the context of neonatal Hypoxia-Ischemia (HI), PKR overactivation triggers a dual cascade of translational arrest (via eIF2
This application note details the validated protocol for using Pkr-IN-C16 to mitigate brain injury in the Rice-Vannucci neonatal rat model . It specifically addresses the narrow therapeutic window and dosage sensitivity observed in neonatal pups compared to adult models.
Mechanism of Action
HI injury induces cellular stress signals, including the release of endogenous double-stranded RNA (dsRNA) from damaged mitochondria or nuclei. This activates PKR, which phosphorylates itself (autophosphorylation) to become catalytically active.
Pkr-IN-C16 Intervention: C16 binds to the ATP-binding site of PKR, preventing autophosphorylation.[1] This blockade inhibits two critical downstream pathways:
-
The Metabolic Brake: Prevents phosphorylation of eIF2
, rescuing protein translation essential for cell survival. -
The Inflammatory Trigger: Blocks the degradation of I
B, preventing NF- B translocation to the nucleus and suppressing pro-inflammatory cytokines (IL-1 , TNF- ).
Visualization: PKR Signaling & C16 Inhibition
Figure 1: Pkr-IN-C16 intercepts the HI injury cascade by blocking PKR autophosphorylation, thereby preventing downstream translational arrest and inflammatory signaling.
Experimental Design & Pre-requisites
Animal Model Selection[2]
-
Species/Strain: Sprague-Dawley or Wistar Rats.
-
Age: Postnatal Day 7 (P7). This age corresponds to the neurological maturity of a 32-34 week human fetus.
-
Weight: 12–18 g.[2] (Exclude runts or overweight pups to reduce variability).
-
Randomization: Use litter-matched controls to account for maternal variability.
Reagent Preparation (Pkr-IN-C16)
Pkr-IN-C16 is hydrophobic. Proper solubilization is critical to prevent precipitation in vivo.
| Parameter | Specification |
| CAS Number | 608512-97-6 |
| Molecular Weight | 335.36 g/mol |
| Stock Solution | Dissolve 10 mg in 1 mL DMSO (creates high concentration stock). Store at -20°C. |
| Working Solution | Dilute Stock in 0.9% Saline to reach final concentration. Final DMSO content should be <1% if possible, though up to 0.5-1% is tolerated intraperitoneally. |
| Vehicle Control | 0.9% Saline + equivalent % DMSO (e.g., 0.5% DMSO). |
Dosage Strategy (CRITICAL)
Unlike adult models where doses up to 600 µg/kg are used, neonatal rats are highly sensitive to C16 .
-
Optimal Dose: 100 µg/kg (0.1 mg/kg).
-
Timing: Immediately post-hypoxia (0 hours post-insult).
-
Safety Warning: Doses
200 µg/kg have been reported as lethal in P7 pups subjected to HI. Doses 50 µg/kg are typically ineffective.
Detailed Protocol
Phase 1: The Rice-Vannucci HI Model (Surgical)
-
Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2% in O
. -
Incision: Make a midline neck incision on the ventral surface.
-
Isolation: Blunt dissect the left common carotid artery (CCA) from the vagus nerve and jugular vein.
-
Ligation: Permanently ligate the CCA with 5-0 or 6-0 silk sutures. Cut the artery between ligatures to ensure occlusion.
-
Note: Limit surgical time to <5 minutes per pup to minimize stress.
-
-
Recovery: Return pups to the dam for 1.5 – 2 hours to recover and nurse.
-
Hypoxia: Place pups in a hypoxia chamber maintained at 37°C .
Phase 2: Drug Administration
-
Preparation: While pups are in hypoxia, prepare the fresh working solution of Pkr-IN-C16.
-
Injection: Immediately upon removal from the hypoxia chamber (Time = 0h), administer 100 µg/kg Pkr-IN-C16 (i.p.).
-
Vehicle Group: Administer equivalent volume of Vehicle (Saline/DMSO).
-
Sham Group: Anesthesia + isolation of artery (no ligation) + no hypoxia + Vehicle injection.
Phase 3: Post-Injury Assessment
Assess outcomes at 24 hours post-injury for acute damage.
A. Infarct Volume (TTC Staining)[3][6]
-
Rapidly remove brains and freeze at -20°C for 20 mins (facilitates cutting).
-
Slice into 2mm coronal sections.
-
Incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 mins in the dark.
-
Analysis: Viable tissue stains red; Infarcted tissue remains white. Calculate infarct volume as a percentage of the contralateral hemisphere to correct for edema.
B. Molecular Validation (Western Blot)
Verify target engagement by analyzing the ipsilateral cortex/hippocampus.
| Target Protein | Expected Change (Vehicle) | Expected Change (C16 Treated) |
| p-PKR (Thr451) | High Increase | Significantly Reduced |
| p-eIF2 | High Increase | Reduced |
| NF- | Nuclear Translocation | Reduced Nuclear Levels |
| Cleaved Caspase-3 | High | Reduced |
Experimental Workflow Timeline
Figure 2: Chronological workflow for the Pkr-IN-C16 neuroprotection protocol in neonatal rats.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High Mortality (>20%) | Drug toxicity or severe hypoxia. | Ensure C16 dose is strictly 100 µg/kg . Check hypoxia chamber calibration (O |
| No Infarct in Vehicle | Incomplete ligation or temperature drop. | Verify CCA occlusion (cut the artery). Maintain chamber temp at 37°C (pups lose heat rapidly). |
| C16 Precipitation | Poor solubility. | Dissolve in 100% DMSO first, then slowly add warm saline while vortexing. Use immediately. |
| Variable Infarct Size | Inconsistent hypoxia duration. | Standardize hypoxia time exactly. Use split-litter design (Control vs Treated in same litter). |
References
-
Xiao, G., et al. (2016). "The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model."[5] Medical Science Monitor, 22, 5074–5081.
-
Primary source for the 100 µg/kg dosage and lethality data in neonates.[6]
-
-
Rice, J. E., et al. (1981). "The influence of immaturity on hypoxic-ischemic brain damage in the rat." Annals of Neurology, 9(2), 131-141.
- Foundational paper for the Rice-Vannucci model.
-
Jammi, N. V., et al. (2003). "Small molecule inhibitors of the RNA-dependent protein kinase." Biochemical and Biophysical Research Communications, 308(1), 50-57.
- Characteriz
-
Tronel, C., et al. (2014). "The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component."[5] Neurochemistry International, 64, 73-83.
- Comparative adult data demonstrating anti-inflamm
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Western blot analysis of p-PKR after Pkr-IN-C16 treatment
Application Notes & Protocols
Topic: High-Fidelity Western Blot Analysis of PKR Phosphorylation at Threonine 446 Following Pkr-IN-C16 Treatment
Audience: Researchers, scientists, and drug development professionals engaged in signal transduction, immunology, and neurodegenerative disease research.
Senior Application Scientist: Dr. Gemini
Introduction: The Critical Role of PKR and its Inhibition
The Protein Kinase R (PKR), encoded by the EIF2AK2 gene, is a pivotal serine/threonine kinase in the cell's innate immune and stress response pathways.[1] Synthesized in a latent state, PKR is potently activated by double-stranded RNA (dsRNA), a common hallmark of viral replication.[2] This activation can also be triggered by various cellular stresses, implicating PKR in a wide array of physiological and pathological processes, including inflammation, apoptosis, and neurodegenerative diseases.[3][4][5]
The activation mechanism is a multi-step process initiated by the binding of dsRNA to PKR's N-terminal regulatory domain. This induces a conformational change that facilitates the dimerization of the kinase.[2][6] Following dimerization, PKR undergoes autophosphorylation on several residues within its activation loop, with phosphorylation at Threonine 446 (Thr446) being a critical event for full kinase activity.[3][7][8] Once active, PKR's canonical substrate is the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which, upon phosphorylation, leads to a global shutdown of protein synthesis, thereby impeding viral replication.[2][3] Beyond this, active PKR modulates other key signaling pathways, including NF-κB and p38 MAPK.[1][9][10]
Given its central role, pharmacological inhibition of PKR is a key strategy for both basic research and therapeutic development. Pkr-IN-C16 (also known as C16) is a potent and selective, ATP-binding site-directed inhibitor of PKR.[11] It is an invaluable tool for dissecting PKR-dependent signaling events and has shown neuroprotective and anti-inflammatory properties in various models.[12][13][14]
This guide provides a comprehensive, field-tested protocol for the robust detection of PKR activation status by measuring phosphorylation at Thr446 via Western blot. We detail the experimental workflow from cell treatment with a PKR activator [polyinosinic:polycytidylic acid, or poly(I:C)] and the inhibitor Pkr-IN-C16, through to lysate preparation and immunoblotting, ensuring high-fidelity, reproducible results.
Signaling Pathway and Experimental Design
To accurately assess the efficacy of Pkr-IN-C16, the experimental design must include a robust method for inducing PKR activation. Poly(I:C), a synthetic analog of dsRNA, is a reliable agent for this purpose.[15][16] The workflow involves pre-treating cells with the inhibitor before stimulating them with poly(I:C). This allows for a clear assessment of the inhibitor's ability to prevent the activating phosphorylation event.
Caption: PKR activation by dsRNA and inhibition by Pkr-IN-C16.
Experimental Workflow Overview
A successful experiment relies on a logical and well-controlled workflow. The following diagram outlines the critical stages for assessing Pkr-IN-C16 activity.
Caption: Step-by-step experimental workflow for p-PKR analysis.
Detailed Protocols
Part 1: Cell Culture and Treatment
This protocol is optimized for an adherent cell line (e.g., HeLa, SH-SY5Y, or macrophages) in a 6-well plate format. All manipulations should be performed in a sterile cell culture hood.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Pkr-IN-C16 (e.g., MedChemExpress, HY-101569)
-
Poly(I:C) (HMW) (e.g., InvivoGen, tlrl-pic)
-
Vehicle (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Experimental Groups: Prepare the following treatment conditions (in triplicate for statistical power):
-
Vehicle Control: Cells treated with DMSO alone.
-
Poly(I:C) Stimulated: Cells treated with vehicle, then stimulated with poly(I:C).
-
Inhibitor + Stimulated: Cells pre-treated with Pkr-IN-C16, then stimulated with poly(I:C).
-
Inhibitor Control: Cells treated with Pkr-IN-C16 alone.
-
-
Inhibitor Pre-treatment:
-
Prepare a working stock of Pkr-IN-C16 in complete medium. A final concentration range of 100-1000 nM is a good starting point.[13]
-
Aspirate the old medium from the cells and replace it with the Pkr-IN-C16 or vehicle-containing medium.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
PKR Stimulation:
-
Prepare a working stock of poly(I:C). A final concentration of 1-10 µg/mL is typically effective.[17]
-
Add the poly(I:C) stock directly to the appropriate wells.
-
Incubate for the desired time. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) is recommended to determine the peak phosphorylation time point.
-
-
Harvesting:
-
After incubation, place the plate on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis.
-
Scientist's Note (Causality): Pre-incubation with Pkr-IN-C16 is crucial. As an ATP-competitive inhibitor, it needs to occupy the kinase's active site before the activating phosphorylation event is triggered by poly(I:C). This experimental design directly tests the preventative capacity of the inhibitor.
Part 2: Lysate Preparation for Phospho-protein Analysis
The preservation of protein phosphorylation is the most critical step for this assay. The use of phosphatase inhibitors is non-negotiable.[18]
Materials:
-
Ice-cold PBS
-
Phospho-safe Lysis Buffer (RIPA or similar is suitable).[19][20][21]
-
Protease Inhibitor Cocktail (e.g., 100X stock)
-
Phosphatase Inhibitor Cocktail (e.g., 100X stock containing sodium fluoride, sodium pyrophosphate, and sodium orthovanadate)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge refrigerated to 4°C
Lysis Buffer Recipe (10 mL):
| Component | Final Concentration | Amount |
|---|---|---|
| Tris-HCl, pH 7.4 | 50 mM | 500 µL of 1M stock |
| NaCl | 150 mM | 300 µL of 5M stock |
| NP-40 | 1% | 1 mL of 10% stock |
| Sodium Deoxycholate | 0.5% | 500 µL of 10% stock |
| SDS | 0.1% | 100 µL of 10% stock |
| EDTA | 1 mM | 20 µL of 0.5M stock |
| dH₂O | - | to 10 mL |
Procedure:
-
Prepare Fresh Lysis Buffer: Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer. Keep on ice at all times.
-
Cell Lysis:
-
Add 100-150 µL of ice-cold lysis buffer to each well of the 6-well plate.
-
Using a cell scraper, scrape the cells into the buffer.
-
Transfer the resulting lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Incubation & Sonication:
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.
-
(Optional but recommended) Sonicate the lysate to shear DNA and ensure complete lysis. Use short bursts (3 x 5 seconds) on a low power setting, keeping the tube on ice to prevent heating.[22]
-
-
Clarification: Centrifuge the tubes at ~14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube. This is your protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.
Part 3: Western Blotting
Procedure:
-
Sample Preparation:
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add 4X Laemmli sample buffer to your protein lysate (to a final concentration of 1X).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is generally recommended for quantitative accuracy.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[18][23]
Scientist's Note (Trustworthiness): Avoid using non-fat dry milk for blocking when probing for phosphoproteins. Milk contains casein, a phosphoprotein, which can lead to high non-specific background and mask your signal.[19]
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA/TBST. A starting dilution of 1:1000 is common.
-
Recommended antibodies:
-
Phospho-PKR (Thr446) specific antibody (e.g., Cell Signaling Technology #3076)
-
Total PKR antibody (for normalization)
-
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imager. Use an exposure time that avoids signal saturation for accurate quantification.
-
Data Presentation and Analysis
Quantitative analysis is essential. The signal intensity of the p-PKR band should be normalized to the signal intensity of the total PKR band from a parallel blot or after stripping and re-probing the same membrane.[18][24]
Table 1: Template for Quantitative Western Blot Data
| Sample ID | Treatment Group | p-PKR (Thr446) Signal (Arbitrary Units) | Total PKR Signal (Arbitrary Units) | Normalized p-PKR/Total PKR Ratio | Fold Change vs. Stimulated |
|---|---|---|---|---|---|
| 1 | Vehicle Control | ||||
| 2 | Poly(I:C) Stimulated | 1.0 (Reference) | |||
| 3 | Pkr-IN-C16 + Poly(I:C) |
| 4 | Pkr-IN-C16 Control | | | | |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak p-PKR Signal | - Ineffective poly(I:C) stimulation.- Phosphatases were active during lysis.- Insufficient protein loaded.- Primary antibody concentration too low. | - Confirm poly(I:C) activity; increase concentration or incubation time.- ALWAYS use fresh lysis buffer with phosphatase inhibitors and keep samples on ice.- Load at least 20-30 µg of protein.- Optimize primary antibody concentration; try incubating overnight at 4°C.[25] |
| High Background | - Blocking was insufficient or used the wrong agent (milk).- Insufficient washing.- Secondary antibody concentration too high. | - Block with 5% BSA in TBST for at least 1 hour.[26]- Increase the number and duration of TBST washes.[22]- Titrate the secondary antibody to a higher dilution. |
| Non-specific Bands | - Primary antibody cross-reactivity.- Protein degradation. | - Check antibody datasheet for specificity. Run appropriate controls (e.g., lysate from PKR knockout cells).- Ensure protease inhibitors are used and lysates are fresh or properly stored at -80°C.[22] |
For more extensive troubleshooting, refer to guides from suppliers like Thermo Fisher Scientific or Bio-Rad.[25][27]
References
-
Dey, M., et al. (2005). Mechanism of PKR activation: dimerization and kinase activation in the absence of double-stranded RNA. PubMed. [Link]
-
Lemaire, P. A., et al. (2008). Mechanism of PKR Activation by dsRNA. PMC. [Link]
-
Hugon, J., et al. (2010). PKR, the double stranded RNA-dependent protein kinase as a critical target in Alzheimer's disease. PubMed Central. [Link]
-
Stern, E., et al. (2013). PKR: A Kinase to Remember. PMC. [Link]
-
Chen, S., et al. (2020). The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways. PubMed. [Link]
-
Chen, S., et al. (2020). The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways. NIH. [Link]
-
Watanabe, T., et al. (2020). Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo. ResearchGate. [Link]
-
Dey, M., & Sicheri, F. (2014). Activation of protein kinase PKR requires dimerization-induced cis-phosphorylation within the activation loop. PubMed. [Link]
-
Zhu, J., et al. (2019). The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. NIH. [Link]
-
Uddin, M. A., et al. (2010). JAK kinases are required for the bacterial RNA and poly I:C induced tyrosine phosphorylation of PKR. PMC. [Link]
-
Garcia, M. A., et al. (2007). dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection. Virus Research. [Link]
-
Wikipedia. (n.d.). Protein kinase R. Wikipedia. [Link]
-
Woo, J., et al. (2015). Poly (I:C) induces PKR activation, upregulates BACE1 and promotes Aß production. ResearchGate. [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
Der, S. D., et al. (1997). A double-stranded RNA-activated protein kinase-dependent pathway mediating stress-induced apoptosis. PNAS. [Link]
-
Lemaire, P. A., et al. (2007). Activation of PKR: An open and shut case? PMC. [Link]
-
Kalinin, A., et al. (2025). Dose-response curve for C16, a PKR inhibitor (PKR-I). ResearchGate. [Link]
-
Bio-Rad. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™. Bio-Rad. [Link]
-
Li, Y., et al. (2021). Comparative Study of Effect of Poly I:C on PKR/eIF2α Signal Path in Naked Mole-rats and Mouse Macrophages. Shanghai Laboratory Animal Research Center. [Link]
-
Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Bio-Techne. [Link]
-
ResearchGate. (n.d.). Signaling pathways regulated by PKR to control immune cell functions. ResearchGate. [Link]
-
Perkins, D. J., et al. (2006). A pathway analysis of poly(I:C)-induced global gene expression change in human peripheral blood mononuclear cells. Physiological Genomics. [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. TotalLab. [Link]
-
Goubau, D., et al. (2008). Activation of an Immunoregulatory and Antiviral Gene Expression Program in poly(I:C)-transfected Human Neutrophils. PubMed. [Link]
Sources
- 1. Protein kinase R - Wikipedia [en.wikipedia.org]
- 2. Mechanism of PKR Activation by dsRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-PKR (Thr446) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. PKR, the double stranded RNA-dependent protein kinase as a critical target in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Activation of PKR: An open and shut case? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of PKR activation: dimerization and kinase activation in the absence of double-stranded RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of protein kinase PKR requires dimerization-induced cis-phosphorylation within the activation loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JAK kinases are required for the bacterial RNA and poly I:C induced tyrosine phosphorylation of PKR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Study of Effect of Poly I:C on PKR/eIF2α Signal Path in Naked Mole-rats and Mouse Macrophages [slarc.org.cn]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. inventbiotech.com [inventbiotech.com]
- 20. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 21. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 27. Troubleshooting Western Blots with the Western Blot Doctor™ | Bio-Rad [bio-rad.com]
Troubleshooting & Optimization
Optimizing Pkr-IN-C16 incubation time for maximum efficacy
Senior Application Scientist Note: Welcome to the technical support center for Pkr-IN-C16 (Imidazolo-oxindole C16). As researchers, we often treat inhibitors as binary switches—"on" or "off."[1] However, C16 is a potent, ATP-competitive inhibitor with a narrow window of specificity.[1] The most common failure mode I see in the field is not lack of potency, but kinetic mismanagement leading to off-target Cyclin-Dependent Kinase (CDK) inhibition.[1] This guide is designed to help you calibrate your incubation times to maximize PKR specificity while minimizing cytotoxic artifacts.
Module 1: The Kinetics of Inhibition (Theory)[1]
To optimize incubation time, you must understand the competition at the molecular level.[1] C16 binds to the ATP-binding pocket of the PKR kinase domain.[1]
The "Window of Specificity"[1]
-
Target: PKR (IC
≈ 210 nM).[1][2] -
Off-Target Risk: At higher concentrations (>1
M) or prolonged exposure without washout, C16 begins to inhibit CDK1, CDK2, and GSK3 .[1] This leads to cell cycle arrest, which many researchers mistakenly attribute to "PKR-mediated toxicity."[1]
Pre-Incubation vs. Co-Incubation
PKR activation (autophosphorylation) is rapid upon stress induction (e.g., viral dsRNA, Thapsigargin, Arsenite).[1]
-
Pre-incubation (Critical): You must load the cell with inhibitor before the stressor is applied.[1] If PKR autophosphorylates before C16 binds, the conformational change may reduce inhibitor efficacy.[1]
-
Standard Pre-incubation Time: 1 Hour. This allows sufficient membrane permeability and equilibrium binding without inducing long-term cell cycle artifacts.[1]
Module 2: Optimization Protocols
Protocol A: Acute Stress Blockade (Short-Term)
Best for: Blocking eIF2
Materials:
-
Serum-free or low-serum media (to prevent serum protein binding).[1]
Step-by-Step:
-
Seed Cells: Plate cells to reach 70-80% confluency.
-
Preparation: Dilute C16 to 2x the desired final concentration in warm media.
-
Note: A final concentration of 0.5 – 1.0
M is usually sufficient for specific inhibition.[1]
-
-
Pre-Incubation (T minus 1 hour): Remove half the media from the wells. Add the 2x C16 media. Incubate for 60 minutes at 37°C.
-
Stress Induction (T zero): Add the stressor (e.g., Thapsigargin) directly to the media containing C16.[1] Do not wash out the C16.[1]
-
Harvest (T plus 1-4 hours): Lyse cells for Western Blot analysis.
Protocol B: Long-Term Phenotypic Rescue
Best for: Viral replication assays, neuroprotection studies, or memory consolidation models.[1]
Step-by-Step:
-
Dosing Strategy: C16 stability in media is finite. For assays >24 hours, replenish the media containing fresh inhibitor every 12-24 hours.[1]
-
Concentration Cap: Do not exceed 500 nM (0.5
M) for long-term assays to avoid G1/S phase arrest. -
Control: You must run a "C16-only" control (no stressor) to quantify baseline cytotoxicity.[1]
Module 3: Troubleshooting & FAQs
Q1: I see precipitation when adding C16 to my media. What is happening?
A: This is "DMSO Shock." C16 is highly hydrophobic.[1] If you pipette a 10 mM DMSO stock directly into aqueous media, it crashes out of solution before dispersing.[1]
-
Fix: Perform an intermediate dilution. Dilute your stock 1:10 in sterile PBS or media while vortexing, then add that mixture to your cell culture dish. Ensure final DMSO concentration is <0.5%.[1]
Q2: My Western Blot shows increased eIF2 phosphorylation after C16 treatment. Why?
A: This is a classic artifact of CDK inhibition .[1]
-
Mechanism: At high concentrations (>10
M) or extended times, C16 inhibits CDKs.[1] This cellular stress can paradoxically activate other eIF2 kinases (like PERK or GCN2) or inhibit the phosphatase PP1-CADD34, leading to sustained phosphorylation.[1] -
Solution: Titrate down. Try 100 nM, 200 nM, and 500 nM. If you see protection at 200 nM but toxicity at 1
M, use the lower dose.[1]
Q3: Can I use C16 in vivo?
A: Yes, but the pharmacokinetics differ.[1]
-
Dose: 100 – 600
g/kg (i.p.[1] injection) is standard.[1] -
Vehicle: C16 is poorly soluble in saline.[1] Use a vehicle of 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline .[1]
Module 4: Data Visualization
Figure 1: Mechanism of Action & Off-Target Pathways
This diagram illustrates the critical decision point: Specific PKR inhibition vs. Off-target CDK blockade.[1]
Caption: C16 preferentially targets PKR at low concentrations (<1µM). High concentrations trigger off-target CDK inhibition, leading to cell cycle arrest.[1]
Figure 2: Optimized Experimental Workflow
Timeline for Acute Stress Assay.
Caption: Standard 1-hour pre-incubation protocol ensures C16 occupies the ATP-binding pocket before stress-induced conformational changes occur.[1]
Summary of Key Parameters
| Parameter | Recommended Range | Critical Warning |
| Solvent | DMSO (Stock 10mM) | Final DMSO < 0.5% to avoid cytotoxicity. |
| IC50 (In Vitro) | ~210 nM | Values vary by cell type/permeability.[1] |
| Working Conc. | 0.2 | >10 |
| Pre-Incubation | 60 Minutes | Essential for maximal efficacy.[1] |
| Storage | -20°C (Desiccated) | Avoid repeated freeze-thaw cycles. |
References
-
Jammi, N. V., et al. (2003).[1][2][4] Small molecule inhibitors of the RNA-dependent protein kinase.[1] Biochemical and Biophysical Research Communications.
-
Tronel, C., et al. (2014).[1][2][3] The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model.[1][3][5] Neurochemistry International.[1][3][5]
-
Chen, H. M., et al. (2008).[1][4] A chemical compound commonly used to inhibit PKR... protects neurons by inhibiting cyclin-dependent kinase.[1] European Journal of Neuroscience.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g]benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C16 Stock Solution & Phase Separation Guide
The following technical guide is structured as an interactive Support Center resource. It addresses the two distinct "C16" compounds used in drug development that frequently present solubility and phase separation challenges: Palmitic Acid (C16:0) and the C16 PKR Inhibitor .
Status: Active Last Updated: February 6, 2026 Support Tier: Level 3 (Senior Application Scientist)[1]
Diagnostic: Identify Your "C16"
Phase separation manifests differently depending on the chemical nature of your C16 compound. Select your scenario below to jump to the relevant troubleshooting workflow.
| Compound Type | Common Name | Application | The "Phase Separation" Symptom |
| Lipid / Fatty Acid | Palmitic Acid (C16:0) | Lipotoxicity, Metabolic Flux, Diabetes Research | Solution turns cloudy/milky (micellar crash) or forms white crystals upon mixing with BSA/Media.[1] |
| Small Molecule | C16 PKR Inhibitor | Viral Response, Neurodegeneration, Cancer | Precipitates as orange/brown solid immediately upon dilution in aqueous buffer.[1] |
Scenario A: Palmitic Acid (C16:0) – BSA Conjugation
Severity: High (Experimental Failure Risk) Context: Preparing fatty acid-free BSA-conjugated palmitate for cell culture.[1]
The Core Mechanism: Why Phase Separation Occurs
Palmitic acid is a long-chain saturated fatty acid with a melting point of ~62.9°C. It is hydrophobic.[1] To make it bioavailable, it must be conjugated to Bovine Serum Albumin (BSA), which acts as a carrier (simulating physiological transport).[1]
The Thermodynamic Trap: Phase separation (cloudiness) occurs when the temperature differential between the lipid stock and the BSA solution is too high, or when the critical micelle concentration (CMC) is breached before conjugation occurs.[1] If the palmitate cools below its melting point before binding the hydrophobic pocket of BSA, it crystallizes instantly.[1]
Troubleshooting Q&A
Q1: My stock solution is clear in ethanol/NaOH, but turns into "soap scum" immediately upon adding to BSA. Why? Diagnosis: Thermal Shock. You likely added hot palmitate (>70°C) to cold or room-temperature BSA.[1] The lipid solidified faster than the BSA could bind it.[1] Solution:
-
Warm the BSA: The BSA solution must be pre-warmed to 37°C–40°C . (Do not overheat BSA >55°C or it will denature and lose binding capacity).
-
Keep Palmitate Hot: The palmitate stock must be kept at 70°C until the exact second of transfer.
-
The Dropwise Rule: Add the palmitate to the BSA dropwise while vortexing or stirring.[1] Do not dump it in all at once.
Q2: I see small crystals floating after filtering. Can I still use it? Diagnosis: Incomplete Conjugation / Saturation. Verdict: NO. If you filter out crystals, the final concentration of Palmitate is unknown.[1] Your "200 µM" treatment might actually be 50 µM.[1] Fix: You must restart. Ensure the molar ratio of Fatty Acid to BSA is between 2:1 and 6:1 . Ratios >6:1 exceed BSA's binding capacity, guaranteeing phase separation.[1]
Q3: Can I freeze the conjugated stock? Answer: Yes, but with caveats.
-
Storage: Aliquot into glass vials (lipids stick to plastic) and freeze at -20°C.
-
Thawing: Do not thaw in a water bath.[1] Thaw overnight at 4°C. If a precipitate forms upon thawing, warm to 37°C and gently stir. If it remains cloudy, the conjugation has broken; discard.
Validated Protocol: The "Seahorse" Method
This protocol minimizes phase separation risks for metabolic assays (e.g., Agilent Seahorse).[1]
Reagents:
-
Sodium Palmitate (Sigma) or Palmitic Acid.[1]
-
Ultra-Fatty Acid Free BSA (Crucial: standard BSA contains lipids that occupy binding sites).[1]
-
150 mM NaCl solution.[1]
Workflow Diagram (Graphviz):
Caption: Logical workflow for Palmitate-BSA conjugation. The temperature convergence at the "Critical Step" is the primary failure point.[1]
Scenario B: C16 PKR Inhibitor (Imidazolo-oxindole)
Severity: Medium (Solubility Limit) Context: Small molecule inhibition of Double-stranded RNA-dependent Protein Kinase (PKR).[1]
The Core Mechanism
The C16 inhibitor is a hydrophobic small molecule.[1] It is virtually insoluble in water.[1] "Phase separation" here is actually precipitation caused by the "solvent crash" effect when diluting a high-concentration DMSO stock into an aqueous buffer.[1]
Troubleshooting Q&A
Q1: The solution turns orange/brown and cloudy when I add the stock to my media. Diagnosis: Solvent Crash. You diluted a high-concentration DMSO stock (e.g., 50 mM) directly into water/media, causing the local concentration to exceed the solubility limit before mixing.[1] Solution:
-
Step-Down Dilution: Create an intermediate dilution.
-
Limit Final Concentration: The C16 inhibitor is rarely soluble above 10 µM in aqueous media.[1] If you need higher doses, you must accept some precipitation or use a carrier like cyclodextrin.
Q2: My DMSO stock froze and now has crystals that won't dissolve. Diagnosis: Cold Crystallization. Solution:
-
Warm the DMSO stock to 37°C for 10 minutes.
-
Sonicate for 30 seconds.
-
Note: C16 is light-sensitive.[1] Perform these steps in low light or amber tubes.
Solubility Data Table
| Solvent | Max Solubility (Approx.)[1][2][3][4][5] | Notes |
| Water | Insoluble | Do not attempt aqueous stocks.[1] |
| DMSO | ~2.5 – 5 mg/mL | Recommended stock solvent.[1] |
| Ethanol | Very Low | Not recommended for primary stock.[1] |
| DMF | ~0.5 mg/mL | Alternative if DMSO is toxic to specific cells.[1] |
References & Grounding
-
Palmitate-BSA Protocol Standards:
-
PKR Inhibitor C16 Properties:
-
Phase Separation Mechanisms in Lipids:
Sources
- 1. apexbt.com [apexbt.com]
- 2. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pkr-IN-C16 off-target effects at high concentrations
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Off-Target Effects at High Concentrations
Welcome to the technical support center for Pkr-IN-C16. As Senior Application Scientists, we understand that robust and reliable experimental outcomes are paramount. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions regarding the off-target effects of Pkr-IN-C16, particularly when used at high concentrations. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these effects, ensuring the scientific integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of Pkr-IN-C16?
A1: Pkr-IN-C16 is a potent, ATP-competitive inhibitor of the double-stranded RNA-activated protein kinase (PKR), also known as Eukaryotic Translation Initiation Factor 2-alpha Kinase 2 (EIF2AK2).[1] PKR is a serine/threonine kinase that plays a crucial role in the cellular stress response, particularly in response to viral infections.[2] Upon activation by double-stranded RNA (dsRNA), PKR autophosphorylates and then phosphorylates its primary substrate, the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1] This phosphorylation event leads to a global inhibition of protein synthesis, a key cellular defense mechanism to prevent viral replication.[1] Pkr-IN-C16 binds to the ATP-binding pocket of PKR, preventing its autophosphorylation and subsequent downstream signaling.[3] The reported in vitro IC₅₀ for Pkr-IN-C16 against PKR is approximately 186-210 nM.[1]
Q2: I'm observing unexpected cellular phenotypes at high concentrations of Pkr-IN-C16 (>1 µM) that don't seem to align with PKR inhibition. Could these be off-target effects?
A2: Yes, it is highly probable. While Pkr-IN-C16 is a specific inhibitor of PKR at lower concentrations, its selectivity decreases as the concentration increases. This is a common characteristic of many kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[4] Phenotypes such as unexpected changes in cell proliferation, morphology, or the activation of signaling pathways unrelated to the PKR/eIF2α axis should be investigated as potential off-target effects.
Q3: What are the known or suspected off-targets of Pkr-IN-C16?
A3: Published research and computational analyses have identified several off-target kinases for Pkr-IN-C16. Notably, a study demonstrated that Pkr-IN-C16 inhibits Fibroblast Growth Factor Receptor 2 (FGFR2) with an IC₅₀ of 31.8 nM, which is even more potent than its inhibition of PKR (IC₅₀ of 141 nM in the same study).[4] Other potential off-targets that have been suggested include Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5) .[4] It is crucial to consider these off-targets when interpreting data from experiments using high concentrations of Pkr-IN-C16.
Q4: How can I experimentally confirm if the effects I am observing are on-target or off-target?
A4: A multi-pronged approach is essential for validating the specificity of your experimental findings. Here are key strategies:
-
Dose-Response Analysis: Conduct a detailed dose-response curve for your observed phenotype. If the effect occurs at a concentration significantly higher than the IC₅₀ for PKR (i.e., >500 nM), it is more likely to be an off-target effect.
-
Use a Structurally Unrelated PKR Inhibitor: Employ a mechanistically distinct PKR inhibitor as a control. If this second inhibitor recapitulates the on-target effects but not the suspected off-target phenotype, this provides strong evidence that the initial observation was due to an off-target activity of Pkr-IN-C16.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of PKR. If the phenotype is reversed, it confirms an on-target effect.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that Pkr-IN-C16 is engaging with its intended target (PKR) and potential off-targets within the cell at the concentrations used in your experiments.
Troubleshooting Guide: Investigating Off-Target Effects
This section provides a structured approach to troubleshooting unexpected results when using Pkr-IN-C16 at high concentrations.
Problem 1: Unexpected Inhibition of Cell Proliferation
You observe a significant decrease in cell proliferation at a Pkr-IN-C16 concentration of 2 µM, which is much higher than its IC₅₀ for PKR.
Causality: While PKR can have anti-proliferative effects, potent inhibition of cell cycle kinases is a more direct mechanism for blocking proliferation. Given that CDK2 is a known regulator of the G1/S phase transition, its off-target inhibition by Pkr-IN-C16 is a likely cause.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected anti-proliferative effects.
Experimental Protocol: Western Blot for CDK2 Activity
-
Cell Treatment: Plate cells and treat with a dose-range of Pkr-IN-C16 (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control for the desired time.
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against:
-
Phospho-Rb (Ser807/811) - a marker of CDK2 activity
-
Total Rb
-
Cyclin E
-
p21
-
GAPDH or β-actin (loading control)
-
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize phospho-protein levels to total protein levels. A decrease in phospho-Rb with increasing Pkr-IN-C16 concentration suggests CDK2 inhibition.
Problem 2: Unexplained Activation of MAPK/ERK or PI3K/AKT Pathways
You observe an increase in the phosphorylation of ERK or AKT at high concentrations of Pkr-IN-C16, which is paradoxical as PKR signaling is not typically a direct activator of these pathways.
Causality: FGFR2 is a potent off-target of Pkr-IN-C16.[4] Fibroblast Growth Factor Receptors are receptor tyrosine kinases that, upon activation, can robustly stimulate both the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling cascades.[6][7] Therefore, off-target inhibition of a negative regulator of these pathways or even paradoxical activation of FGFR2 signaling at high inhibitor concentrations could lead to this observation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for paradoxical signaling pathway activation.
Experimental Protocol: Validating FGFR2 Off-Target Effect
-
Co-treatment Experiment:
-
Treat cells with a high concentration of Pkr-IN-C16 (e.g., 2 µM) in the presence or absence of a highly specific FGFR inhibitor (e.g., PD173074).
-
Include vehicle controls for both inhibitors.
-
-
Western Blot Analysis:
-
Perform Western blotting as described in the previous protocol.
-
Probe for:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-FRS2 (a direct substrate of FGFR)
-
GAPDH or β-actin
-
-
-
Analysis: If the Pkr-IN-C16-induced increase in p-ERK or p-AKT is blocked by the specific FGFR inhibitor, it strongly supports the hypothesis of an FGFR2-mediated off-target effect.
Data Presentation
Table 1: Kinase Selectivity Profile of Pkr-IN-C16
| Kinase Target | IC₅₀ (nM) | Reference | Notes |
| PKR (EIF2AK2) | 141 | [4] | Primary Target |
| FGFR2 | 31.8 | [4] | Potent Off-Target |
| CDK2 | Suspected Off-Target | [4] | Further validation needed |
| CDK5 | Suspected Off-Target | [4] | Further validation needed |
Mandatory Visualizations
Signaling Pathways
Caption: On- and potential off-target signaling pathways of Pkr-IN-C16.
References
-
C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer. PubMed. [Link]
-
The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. National Institutes of Health. [Link]
-
PKR induces TGF-β and limits oncolytic immune therapy. Journal for ImmunoTherapy of Cancer. [Link]
-
The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways. PubMed. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]
-
C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer. Nature. [Link]
-
CDK Signaling Pathway. Creative Diagnostics. [Link]
-
Dose-response curve for C16, a PKR inhibitor (PKR-I). Data is the ratio... ResearchGate. [Link]
-
Biological functions of CDK5 and potential CDK5 targeted clinical treatments. PMC. [Link]
-
Signaling by FGFR2. Reactome Pathway Database. [Link]
-
Unravelling the structural interactions between PKR kinase domain and its small molecule inhibitors using computational approaches. PubMed. [Link]
-
Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. PubMed Central. [Link]
-
Cyclin-dependent kinase 5. Wikipedia. [Link]
-
The Fibroblast Growth Factor signaling pathway. PMC. [Link]
-
Cyclin-dependent kinase 2. Wikipedia. [Link]
-
CDK5 Signaling. QIAGEN GeneGlobe. [Link]
-
Small molecule inhibitors of the RNA-dependent protein kinase. PubMed. [Link]
-
A kinase of many talents: non-neuronal functions of CDK5 in development and disease. Journal of Biomedical Science. [Link]
-
Fibroblast growth factor receptor 2. Wikipedia. [Link]
-
What are PKR inhibitors and how do they work? Patsnap Synapse. [Link]
-
Cyclin-dependent kinase 2 (Cdk2) controls phosphatase-regulated signaling and function in platelets. bioRxiv. [Link]
-
Epstein–Barr virus. Wikipedia. [Link]
-
FGFR signaling pathway and FGFR2 alterations seen in this tumor. FGFR... ResearchGate. [Link]
-
Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo. PMC. [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers. [Link]
-
The Regulatory and Kinase Domains but Not the Interdomain Linker Determine Human Double-stranded RNA-activated Kinase (PKR) Sensitivity to Inhibition by Viral Non-coding RNAs. PubMed. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Small molecule inhibitors of the RNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Validation & Comparative
A Comparative Guide to Targeting PKR: The Small Molecule Inhibitor C16 Versus Genetic Knockdown
For researchers investigating the multifaceted roles of the double-stranded RNA-activated protein kinase (PKR), the choice of inhibitory method is a critical experimental design decision. PKR's involvement in antiviral responses, inflammation, apoptosis, and cellular proliferation makes it a compelling target in numerous disease models.[1][2] This guide provides an in-depth comparison of two primary approaches for inhibiting PKR function: the use of the specific small molecule inhibitor C16 and genetic knockdown techniques, primarily focusing on siRNA-mediated silencing. We will delve into the mechanisms of action, experimental efficacy, potential for off-target effects, and provide detailed protocols to empower researchers to make informed decisions for their target validation studies.
Understanding the Target: The PKR Signaling Pathway
PKR, also known as EIF2AK2, is a serine/threonine kinase that acts as a crucial sensor of cellular stress, most notably in response to viral double-stranded RNA (dsRNA).[3][4] Upon activation, PKR undergoes dimerization and autophosphorylation, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α).[4] This phosphorylation event triggers a cascade that ultimately results in the inhibition of protein synthesis, a potent antiviral defense mechanism. Beyond this canonical pathway, PKR is also implicated in the activation of several other signaling cascades, including the NF-κB and p38 MAPK pathways, thereby influencing inflammatory responses.[4]
Caption: The PKR signaling pathway, illustrating activation by dsRNA, subsequent downstream effects, and points of intervention for C16 and siRNA.
Method 1: Pharmacological Inhibition with C16
The oxindole/imidazole compound C16 is a potent, ATP-binding site-directed inhibitor of PKR.[5] By competing with ATP, C16 effectively blocks the autophosphorylation of PKR, thereby preventing its activation and downstream signaling.[5]
Efficacy and Applications of C16
C16 has demonstrated efficacy in a variety of preclinical models. It has been shown to prevent apoptosis and the production of the pro-inflammatory cytokine IL-1β in a rat model of neuroinflammation. In studies on colorectal cancer cell lines, C16 suppressed cell proliferation by inducing G1 arrest and upregulating p21.[6] The reported IC50 for C16 is approximately 210 nM.[7]
Strengths and Limitations of C16
Strengths:
-
Rapid and Reversible Inhibition: C16 offers a rapid and reversible means of inhibiting PKR activity, allowing for precise temporal control in experiments.
-
Dose-Dependent Effects: The degree of PKR inhibition can be readily modulated by adjusting the concentration of C16.
-
In Vivo Applicability: C16 is brain-penetrant and has been used effectively in animal models.[7]
Limitations:
-
Potential for Off-Target Effects: As with most small molecule inhibitors, the potential for off-target effects exists. While often described as a specific PKR inhibitor, comprehensive proteomic analyses are needed to fully characterize its selectivity.[8] Kinase inhibitors, in general, are known to have polypharmacology, which can lead to unintended biological consequences.[9][10]
-
Compound Specificity: The observed phenotype is dependent on the specificity of the compound for the intended target.
Method 2: Genetic Knockdown of PKR
Genetic knockdown aims to reduce the expression of PKR at the mRNA or protein level. The most common method for transient knockdown is RNA interference (RNAi), utilizing small interfering RNAs (siRNAs). For stable, long-term knockdown, short hairpin RNAs (shRNAs) delivered via viral vectors are often employed. More recently, CRISPR-based technologies offer the potential for complete gene knockout.[11]
Efficacy and Applications of Genetic Knockdown
siRNA-mediated knockdown of PKR has been successfully used to study its role in viral replication and cancer cell biology. The efficiency of knockdown can be substantial, often exceeding 70% at the mRNA level.[12] The effects of siRNA are transient, typically lasting for 3-7 days in dividing cells.[13]
Strengths and Limitations of Genetic Knockdown
Strengths:
-
High Specificity (Theoretically): By targeting a unique mRNA sequence, genetic knockdown can, in principle, be highly specific to the target gene.
-
Target Validation: A confirmed reduction in protein levels provides strong evidence that the observed phenotype is due to the loss of the target protein's function.
Limitations:
-
Off-Target Effects: siRNAs can induce off-target effects by binding to unintended mRNAs with partial sequence complementarity, particularly in the seed region (nucleotides 2-8).[14][15] This can lead to the downregulation of numerous unintended genes.[16]
-
Incomplete Knockdown: It is rare to achieve 100% knockdown, and the remaining residual protein may be sufficient to perform its function.
-
Cellular Stress Response: The introduction of foreign RNA molecules can trigger an innate immune response, including the activation of PKR itself.[12][17]
-
Transient Effects (siRNA): The temporary nature of siRNA-mediated knockdown may not be suitable for long-term studies.
Comparative Analysis: C16 vs. Genetic Knockdown
| Feature | C16 (Pharmacological Inhibition) | Genetic Knockdown (siRNA) |
| Mechanism of Action | Reversible, competitive inhibition of ATP binding to PKR, preventing autophosphorylation and activation.[5] | Post-transcriptional gene silencing via RNA-induced silencing complex (RISC) mediated degradation of PKR mRNA. |
| Target | PKR protein activity. | PKR mRNA, leading to reduced protein expression. |
| Speed of Onset | Rapid, typically within minutes to hours. | Slower, requires time for mRNA and protein turnover (24-72 hours).[13] |
| Duration of Effect | Transient, dependent on compound metabolism and clearance. | Transient (siRNA), typically 3-7 days; can be stable with shRNA or permanent with CRISPR.[13] |
| Reversibility | Reversible upon compound withdrawal. | Generally considered irreversible for the lifespan of the cell (siRNA). |
| Dose/Concentration Dependence | Readily tunable by varying the concentration. | Less straightforward to titrate the level of knockdown. |
| Potential Off-Target Effects | Binding to other kinases or proteins with similar ATP-binding pockets.[9] | "Seed region" mediated silencing of unintended mRNAs; potential for triggering innate immune responses.[14][15][17] |
| Validation | Confirmation of target engagement (e.g., reduced p-PKR levels). | Quantification of mRNA (qRT-PCR) and protein (Western blot) knockdown. |
Experimental Protocols
Workflow for Comparing C16 and PKR Knockdown
Sources
- 1. PKR, the double stranded RNA-dependent protein kinase as a critical target in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A tale of two proteins: PACT and PKR and their roles in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Controlling activation of the RNA-dependent protein kinase by siRNAs using site-specific chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Controlling activation of the RNA-dependent protein kinase by siRNAs using site-specific chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to the Validation of Pkr-IN-C16 Using PKR-/- Knockout Cell Lines
In the landscape of kinase inhibitor development, establishing target specificity is paramount. This guide provides a comprehensive framework for the rigorous validation of Pkr-IN-C16, a potent inhibitor of the double-stranded RNA-activated protein kinase (PKR). We will delve into the rationale and execution of a validation strategy centered on the use of PKR-/- knockout (KO) cell lines—the gold standard for confirming on-target activity and ruling out confounding off-target effects. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust data package for their PKR-targeted research programs.
The Imperative of Specificity in PKR Inhibition
PKR, officially known as Eukaryotic Translation Initiation Factor 2-Alpha Kinase 2 (EIF2AK2), is a crucial mediator of the innate immune response to viral infections and other cellular stressors.[1][2] Upon activation by double-stranded RNA (dsRNA), PKR dimerizes and autophosphorylates, leading to the phosphorylation of its primary substrate, eIF2α.[3][4] This event triggers a cascade that results in the shutdown of protein synthesis, a potent antiviral mechanism. Beyond its role in antiviral defense, PKR is implicated in a host of cellular processes, including inflammation, apoptosis, and cell proliferation, making it a compelling therapeutic target for a range of diseases, from neurodegenerative disorders to cancer.[5][6][7]
Pkr-IN-C16 (also known as C16) is an imidazolo-oxindole compound that has been identified as a specific inhibitor of PKR.[8][9][10] It functions as an ATP-competitive inhibitor, binding to the kinase domain of PKR and preventing its autophosphorylation.[11][12] While initial studies have demonstrated its efficacy in various models, conclusive evidence of its specificity is essential.[5][13][14] Pharmacological inhibitors can be notorious for their off-target effects, which can lead to misinterpretation of experimental results and potential toxicity.[15] Therefore, a validation strategy that unequivocally demonstrates that the observed biological effects of Pkr-IN-C16 are solely due to the inhibition of PKR is not just recommended—it is scientifically imperative.
The Unassailable Logic of Knockout Validation
To achieve this level of certainty, we turn to CRISPR-Cas9-mediated gene editing to generate cell lines completely devoid of PKR (PKR-/-).[16][17][18][19] This approach provides the ultimate negative control; in the absence of the target protein, a truly specific inhibitor should have no effect.[20] By comparing the cellular response to Pkr-IN-C16 in wild-type (WT) cells versus their isogenic PKR-/- counterparts, we can dissect the on-target effects from any potential off-target activities.
Caption: Workflow for generating and validating a PKR-/- knockout cell line.
Protocol: Generation of PKR-/- Cell Lines via CRISPR-Cas9
-
sgRNA Design and Cloning: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the EIF2AK2 gene to maximize the likelihood of generating a loss-of-function indel mutation. Clone the sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the parental cell line with the Cas9/sgRNA expression plasmid.
-
Single-Cell Sorting: 24-48 hours post-transfection, isolate single cells into 96-well plates, for example, by fluorescence-activated cell sorting (FACS) if the vector co-expresses a fluorescent marker.
-
Colony Expansion: Culture the single cells until visible colonies form.
-
Genomic DNA Extraction and PCR Screening: Screen individual clones for the presence of mutations in the target region by PCR amplification and subsequent Sanger sequencing. [21]6. Western Blot Validation: Confirm the complete absence of PKR protein expression in candidate knockout clones by Western blotting. This is a critical step to ensure a true null background. [20]
II. Functional Validation of Pkr-IN-C16 Specificity
With both the wild-type and validated PKR-/- cell lines in hand, we can now proceed with the comparative functional assays.
A. Assessment of PKR Phosphorylation
The most direct measure of Pkr-IN-C16 activity is its ability to inhibit PKR autophosphorylation.
Protocol: Western Blot for Phospho-PKR
-
Cell Seeding: Plate an equal number of WT and PKR-/- cells.
-
Treatment: Pre-treat cells with a dose-range of Pkr-IN-C16 (e.g., 10 nM to 1 µM) for 1-2 hours.
-
PKR Activation: Induce PKR activation by transfecting the cells with a synthetic dsRNA mimetic, such as poly(I:C), for a defined period (e.g., 4-6 hours).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates. [22]5. Western Blotting: Perform Western blotting using antibodies specific for phosphorylated PKR (Thr446) and total PKR. A loading control (e.g., β-actin or GAPDH) must be included to ensure equal protein loading. [23][24][25] Expected Outcomes & Interpretation:
| Cell Line | Treatment | Expected p-PKR Level | Expected Total PKR Level | Interpretation |
| Wild-Type | Vehicle + poly(I:C) | High | Present | Successful PKR activation. |
| Wild-Type | Pkr-IN-C16 + poly(I:C) | Dose-dependent decrease | Present | Pkr-IN-C16 inhibits PKR phosphorylation. |
| PKR-/- | Vehicle + poly(I:C) | Absent | Absent | Confirms knockout of PKR. |
| PKR-/- | Pkr-IN-C16 + poly(I:C) | Absent | Absent | Pkr-IN-C16 has no effect in the absence of its target. |
B. Evaluation of Downstream Signaling: eIF2α Phosphorylation
To confirm that the inhibition of PKR phosphorylation translates to a functional consequence on its immediate downstream target, we will assess the phosphorylation of eIF2α.
Protocol: The experimental setup is identical to the phospho-PKR Western blot, but the membranes are probed with antibodies against phosphorylated eIF2α (Ser51) and total eIF2α.
Expected Outcomes & Interpretation:
| Cell Line | Treatment | Expected p-eIF2α Level | Interpretation |
| Wild-Type | Vehicle + poly(I:C) | High | PKR-mediated eIF2α phosphorylation. |
| Wild-Type | Pkr-IN-C16 + poly(I:C) | Dose-dependent decrease | Pkr-IN-C16 blocks downstream signaling from PKR. |
| PKR-/- | Vehicle + poly(I:C) | Basal or very low | eIF2α is not phosphorylated in the absence of PKR. |
| PKR-/- | Pkr-IN-C16 + poly(I:C) | Basal or very low | Confirms the on-target action of Pkr-IN-C16. |
III. Phenotypic Assays to Confirm Specificity
Beyond the direct signaling events, it is crucial to demonstrate that the phenotypic effects of Pkr-IN-C16 are also PKR-dependent.
A. Cell Viability/Proliferation Assay
PKR activation can lead to apoptosis or inhibition of proliferation. [26]Pkr-IN-C16 has been shown to be protective in some contexts. [8] Protocol: MTT Assay
-
Cell Seeding: Seed equal numbers of WT and PKR-/- cells in 96-well plates.
-
Treatment: Treat the cells with a range of Pkr-IN-C16 concentrations and a PKR activator (e.g., poly(I:C) or another relevant stressor).
-
Incubation: Incubate for a period relevant to the expected phenotypic outcome (e.g., 24-72 hours).
-
MTT Addition and Solubilization: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the formazan with a suitable solvent. [27][28][29][30][31]5. Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
Expected Outcomes & Interpretation:
| Cell Line | Treatment | Expected Cell Viability | Interpretation |
| Wild-Type | Vehicle + Activator | Decreased | PKR-mediated cell death/growth inhibition. |
| Wild-Type | Pkr-IN-C16 + Activator | Rescued (increased viability) | Pkr-IN-C16 protects cells via PKR inhibition. |
| PKR-/- | Vehicle + Activator | No significant decrease | Cells are resistant to the activator in the absence of PKR. |
| PKR-/- | Pkr-IN-C16 + Activator | No significant change | Pkr-IN-C16 has no protective effect when PKR is absent. |
B. Cytokine Production Assay
PKR is a key regulator of inflammatory signaling pathways, including the activation of NF-κB, which drives the production of pro-inflammatory cytokines like IL-6 and TNF-α. [1] Protocol: ELISA for Cytokine Quantification
-
Cell Seeding and Treatment: Seed WT and PKR-/- cells and treat as described for the viability assay.
-
Supernatant Collection: After an appropriate incubation period (e.g., 12-24 hours), collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions. [32][33][34][35][36] Expected Outcomes & Interpretation:
| Cell Line | Treatment | Expected Cytokine Level (e.g., IL-6) | Interpretation |
| Wild-Type | Vehicle + Activator | High | PKR-dependent cytokine production. |
| Wild-Type | Pkr-IN-C16 + Activator | Dose-dependent decrease | Pkr-IN-C16 suppresses inflammation by inhibiting PKR. |
| PKR-/- | Vehicle + Activator | Basal or very low | Cytokine production is ablated in the absence of PKR. |
| PKR-/- | Pkr-IN-C16 + Activator | Basal or very low | Confirms the specificity of Pkr-IN-C16's anti-inflammatory effect. |
Conclusion: A Self-Validating System for Trustworthy Results
By systematically comparing the effects of Pkr-IN-C16 in wild-type and PKR-/- knockout cells, we create a self-validating experimental system. The absence of an effect in the knockout cells serves as the most stringent evidence that the compound's mechanism of action is indeed through the inhibition of PKR. This rigorous approach not only builds a strong foundation of trust in the experimental data but also provides the authoritative grounding necessary for advancing a PKR-targeted therapeutic program. The methodologies and logical framework presented in this guide are designed to ensure the scientific integrity of your research and to generate a data package that can withstand the highest levels of scientific scrutiny.
References
-
The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model. National Center for Biotechnology Information. [Link]
-
The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component | Request PDF. ResearchGate. [Link]
-
C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer. National Center for Biotechnology Information. [Link]
-
Using a PKR Inhibitor Assay in the Fight Against Viruses. BellBrook Labs. [Link]
-
C16 (drug). Wikipedia. [Link]
-
dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection. MDPI. [Link]
-
Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo. ResearchGate. [Link]
-
CRISPR-Cas9 KO Cell Line Generation and Development of a Cell-Based Potency Assay for rAAV-FKRP Gene Therapy. MDPI. [Link]
-
An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system. National Center for Biotechnology Information. [Link]
-
Identification of potent and selective inhibitors of PKR via virtual screening and traditional design. PubMed. [Link]
-
Protein kinase R. Wikipedia. [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers. National Center for Biotechnology Information. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. National Center for Biotechnology Information. [Link]
-
Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. Cyagen. [Link]
-
How to Validate Your Targeted Gene Editing Knockout Cell Line? Cyagen. [Link]
-
Generation of Knockout Cell Lines Using CRISPR–Cas9 Technology v1. ResearchGate. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
PKR-mediated signaling | Pathway. PubChem. [Link]
-
The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. [Link]
-
CYTOKINE ELISA. Bowdish Lab. [Link]
-
A double-stranded RNA-activated protein kinase-dependent pathway mediating stress-induced apoptosis. PNAS. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Western Blotting Protocol. Nacalai Tesque. [Link]
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Technical Guide: Advantages of Imoxin C16 Over Non-Specific Kinase Inhibitors
Executive Summary: The Shift from Broad-Spectrum to Precision
In the investigation of cellular stress responses—specifically the Double-Stranded RNA-dependent Protein Kinase (PKR) pathway—researchers have historically relied on non-specific inhibitors like 2-Aminopurine (2-AP) or broad-spectrum staurosporine derivatives. While effective at halting phosphorylation, these agents introduce significant "noise" via off-target inhibition of CDKs, PKA, and PKC, rendering data interpretation difficult.
Imoxin C16 (C16) represents a paradigm shift. As an imidazole-oxindole derivative, it targets the ATP-binding pocket of PKR with nanomolar affinity (
Mechanistic Distinction & Selectivity Profile
To understand the advantage of C16, one must analyze the causality of inhibition. Non-specific inhibitors often act as varying competitive antagonists across the entire kinome. C16 is engineered for structural complementarity to the PKR ATP-binding cleft.
2.1 The PKR Signaling Pathway & C16 Intervention
PKR acts as a sensor for double-stranded RNA (dsRNA) and cellular stress (ER stress). Upon activation, it autophosphorylates and subsequently phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2
Mechanism: C16 binds to the ATP-binding site of the PKR kinase domain, preventing the conformational change required for autophosphorylation (Thr446/451). This preserves eIF2
Figure 1: The PKR signaling cascade illustrating the specific intervention point of Imoxin C16, which prevents autophosphorylation and downstream translational arrest.
2.2 Comparative Metrics: C16 vs. Non-Specifics
The following data consolidates findings from multiple validation studies (Jammi et al., Tronel et al.) comparing C16 against the historical standard, 2-Aminopurine (2-AP).
| Feature | Imoxin C16 (Specific) | 2-Aminopurine (Non-Specific) | Staurosporine (Broad) |
| Primary Target | PKR (ATP Pocket) | General Ser/Thr Kinases | Pan-Kinase |
| IC50 (Potency) | 180 - 210 nM | ~1 - 10 mM (Low Potency) | < 10 nM (Too Potent/Toxic) |
| Working Conc. | 0.2 - 1.0 | 5 - 10 mM | 10 - 100 nM |
| Selectivity | High (PKR >> CDK2/5) | Low (Inhibits CK2, CDK, PKA) | None |
| In Vivo Utility | Neuroprotective (High survival) | Toxic (High mortality at effective dose) | Toxic |
| Mechanism | Blocks Autophosphorylation | Competitive ATP Antagonist | Competitive ATP Antagonist |
Expert Insight: The 10,000-fold difference in potency (nM vs mM) is critical. Using 2-AP at millimolar concentrations alters cellular osmotic balance and inhibits unrelated kinases essential for cell cycle progression (e.g., CDKs), often leading to false positives in apoptosis assays. C16 avoids this at sub-micromolar doses.
Experimental Protocols & Validation
To maintain Scientific Integrity , a protocol must be self-validating. You must prove that C16 inhibited PKR specifically, rather than just observing a phenotypic change.
Protocol 1: Molecular Validation via Western Blot (The "Gold Standard")
Objective: Confirm C16 prevents stress-induced eIF2
Reagents:
-
Imoxin C16 (Dissolve in DMSO to 10 mM stock).
-
Stressor: Thapsigargin (ER stress inducer) or Poly(I:C) (Viral mimic).
-
Antibodies: Anti-p-PKR (Thr451), Anti-p-eIF2
(Ser51), Anti-Total PKR, Anti-Total eIF2 .
Workflow:
-
Seeding: Plate HeLa or SH-SY5Y cells to 70% confluence.
-
Pre-treatment: Treat experimental group with 0.5
M C16 for 1 hour.-
Control A: DMSO Vehicle only.
-
Control B: 2-AP (5 mM) - Optional for comparison.
-
-
Induction: Add Thapsigargin (1
M) to all groups (except Negative Control) for 4 hours. -
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate is critical).
-
Analysis: Perform Western Blot.
Self-Validation Criteria (Success Metrics):
-
Lane 1 (No Stress): Low/No p-PKR, Low p-eIF2
. -
Lane 2 (Stress + Vehicle): High p-PKR, High p-eIF2
. -
Lane 3 (Stress + C16): Low p-PKR, Low p-eIF2
. -
Crucial Check: Total PKR and Total eIF2
bands must remain equal across all lanes. If Total eIF2 drops, the inhibitor is toxic.
Protocol 2: Functional Neuroprotection Assay
Objective: Assess the ability of C16 to rescue neurons from excitotoxic death (e.g., Quinolinic Acid or Amyloid-Beta).
Figure 2: Workflow for assessing functional neuroprotection. C16 must be applied prior to or simultaneous with the insult to prevent the initiation of the PKR apoptotic cascade.
Methodology:
-
Differentiation: Differentiate SH-SY5Y cells with Retinoic Acid (10
M) for 5 days to induce neuronal phenotype. -
Treatment:
-
Group A: Vehicle.
-
Group B: Amyloid-Beta (20
M).[1] -
Group C: Amyloid-Beta (20
M) + C16 (200 nM).
-
-
Readout: After 24 hours, measure Caspase-3 activity (fluorometric assay) or cell viability (MTT).
-
Result Interpretation: Group C should show statistically significant restoration of viability compared to Group B. If C16 concentration exceeds 1
M, watch for off-target toxicity (reduced viability in non-stressed cells).
Critical Considerations & Limitations
While C16 is superior to 2-AP, scientific rigor demands acknowledging its limitations:
-
High-Dose Specificity: At concentrations
M, C16 may inhibit CDK2 and CDK5. Always perform a dose-response curve ( ) to find the minimal effective dose (typically ~200 nM). -
Solubility: C16 is hydrophobic. Dissolve in DMSO and ensure final culture concentration of DMSO is
to avoid vehicle toxicity.
References
-
Jammi, N. V., et al. (2003).[2][3] "Small molecule inhibitors of the RNA-dependent protein kinase."[2][3] Biochemical and Biophysical Research Communications. Link
-
Tronel, C., et al. (2014).[4] "The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component."[5][6][7] Neurochemistry International. Link
-
Ingrand, S., et al. (2007).[2] "The oxindole/imidazole derivative C16 reduces in vivo brain PKR activation."[2][5] FEBS Letters. Link
-
Xiao, G., et al. (2016).[4] "The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation."[4][5][7] Frontiers in Neuroscience. Link
-
Chen, H. M., et al. (2008).[2] "A chemical compound commonly used to inhibit PKR protects neurons by inhibiting cyclin-dependent kinase."[2] European Journal of Neuroscience. Link(Note: Critical reference for specificity limits).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. C16 (drug) - Wikipedia [en.wikipedia.org]
- 3. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting and Validating a Negative Control for the PKR Inhibitor, PKR-IN-C16
The Imperative for a Validated Negative Control
PKR-IN-C16, an oxindole/imidazole derivative, functions as an ATP-competitive inhibitor of PKR autophosphorylation.[1][2][3] While potent, with a reported IC50 value in the range of 186-210 nM, it is not perfectly selective.[1][3] Studies have indicated that at higher concentrations, PKR-IN-C16 can exhibit off-target effects, inhibiting other kinases such as Fibroblast Growth Factor Receptor 2 (FGFR2), Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 5 (CDK5).[4] Such promiscuity can lead to misinterpretation of experimental outcomes, attributing observed phenotypes to PKR inhibition when they may, in fact, arise from the compound's effect on an entirely different pathway.
A well-chosen negative control is a compound that is structurally analogous to the active inhibitor but is devoid of activity against the target kinase. Its use is fundamental to distinguishing the specific effects of PKR inhibition from non-specific or off-target effects of the chemical scaffold.
Recommended Negative Control Compound: An Objective Comparison
Based on available data, the most suitable and commercially available negative control for PKR-IN-C16 is the compound with CAS number 852547-30-9, herein referred to as PKR-IN-C16-NC.
Table 1: Comparison of PKR-IN-C16 and its Recommended Negative Control
| Feature | PKR-IN-C16 | PKR-IN-C16-NC (Negative Control) |
| CAS Number | 608512-97-6[1][3][5][6] | 852547-30-9[7] |
| Synonyms | C16, GW 506033X[1][5] | PKR Inhibitor, Negative Control[8] |
| Chemical Scaffold | Imidazolo-oxindole[3] | Oxindole[8] |
| Target | PKR | Inactive against PKR[8] |
| IC50 (PKR) | ~210 nM[3][9] | >100 µM[8] |
The stark difference in potency, with PKR-IN-C16-NC being orders of magnitude less active against PKR, makes it an excellent tool for control experiments.[3][8][9] Researchers should aim to use both compounds at the same concentration to ensure that any observed biological effect is due to the specific inhibition of PKR by PKR-IN-C16 and not an artifact of the compound's presence.
Understanding the Mechanism: The PKR Signaling Pathway
PKR is a serine/threonine kinase that plays a central role in the cellular stress response, particularly in the innate immune response to viral infection.[10] Upon activation by double-stranded RNA (dsRNA), PKR dimerizes and autophosphorylates, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α).[1] Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor, which ultimately leads to a global inhibition of protein synthesis.[1] This translational blockade is a key defense mechanism to prevent viral replication. Beyond this canonical pathway, PKR is also involved in the activation of other signaling cascades, including the NF-κB and p38 MAPK pathways, which regulate the expression of inflammatory cytokines.[11][12]
Caption: The PKR signaling pathway and point of inhibition by PKR-IN-C16.
Experimental Validation: A Self-Validating System
To ensure the integrity of your research, it is paramount to experimentally confirm the activity of PKR-IN-C16 and the inactivity of PKR-IN-C16-NC in your specific experimental system. Below are detailed protocols for both in vitro and cell-based validation assays.
In Vitro Kinase Assay for PKR Autophosphorylation
This biochemical assay directly measures the ability of the compounds to inhibit the autophosphorylation of purified PKR.
Caption: Workflow for the in vitro PKR autophosphorylation assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 2 mM MnCl₂, 5% glycerol).[13]
-
Reconstitute purified, active human PKR enzyme in the kinase buffer.
-
Prepare a stock solution of ATP, including [γ-³²P]ATP for radioactive detection.
-
Prepare a stock solution of a PKR activator, such as Polyinosinic:polycytidylic acid (Poly I:C).
-
Prepare serial dilutions of PKR-IN-C16 and PKR-IN-C16-NC in DMSO. The final DMSO concentration in all reactions should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, purified PKR enzyme, and either vehicle (DMSO), PKR-IN-C16, or PKR-IN-C16-NC at the desired final concentrations.
-
Pre-incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the PKR activator (Poly I:C) and the ATP mix.
-
Incubate the reaction at 30°C for 20-30 minutes.[13]
-
-
Analysis:
-
Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated PKR.
-
Quantify the band intensities to determine the extent of inhibition.
-
Expected Outcome: PKR-IN-C16 should show a dose-dependent inhibition of PKR autophosphorylation, while PKR-IN-C16-NC should exhibit no significant inhibition even at high concentrations.
Cell-Based Western Blot Assay for PKR Activity
This assay validates the inhibitor's efficacy in a more physiologically relevant context by measuring the phosphorylation of PKR and its downstream target eIF2α in cultured cells.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or SH-SY5Y) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of PKR-IN-C16, PKR-IN-C16-NC, or vehicle (DMSO) for 1-2 hours.
-
Induce PKR activation by transfecting the cells with Poly I:C or another dsRNA mimic for a specified period (e.g., 4-6 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated PKR (p-PKR), total PKR, phosphorylated eIF2α (p-eIF2α), and total eIF2α. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-PKR and p-eIF2α, and normalize them to their respective total protein levels and the loading control.
-
Expected Outcome: Treatment with PKR-IN-C16 should lead to a significant reduction in the levels of p-PKR and p-eIF2α upon stimulation with Poly I:C. In contrast, cells treated with PKR-IN-C16-NC should show phosphorylation levels similar to the vehicle-treated, stimulated control.
Conclusion
References
- (Time in Santa Cruz, CA, US not cited)
-
Tronel, C., et al. (2014). The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component. Request PDF. [Link]
-
Tronel, C., et al. (2013). The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component. PubMed. [Link]
-
Yuen, M. M., et al. (2017). Measurement of RNA-induced PKR Activation in vitro. PMC. [Link]
-
Patel, R. C., et al. (2006). Molecular basis for PKR activation by PACT or dsRNA. PMC. [Link]
-
Nagasawa, M., et al. (2024). C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer. PMC. [Link]
-
BellBrook Labs. A Validated PKR Inhibitor Screening Assay. [Link]
- (ResearchG
-
Ge, C., et al. (2020). The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways. PubMed. [Link]
- (ResearchG
- (Santa Cruz Biotechnology product page not cited)
-
PubChem. PKR-mediated signaling. [Link]
- (ResearchG
- (PMC article not directly rel
- (ResearchG
- (Santa Cruz Biotechnology product page not cited)
-
Pindel, A., & Sadler, A. (2011). dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection. PMC. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
- (ResearchG
- (Santa Cruz Biotechnology product page not cited)
- (Santa Cruz Biotechnology product page not cited)
- (Santa Cruz Biotechnology product page not cited)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKR Inhibitor [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. PKR Inhibitor, negative control | Others 16 | 852547-30-9 | Invivochem [invivochem.com]
- 8. PKR Inhibitor, Negative Control [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular basis for PKR activation by PACT or dsRNA - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
